endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane
説明
特性
IUPAC Name |
tert-butyl N-[(1R,2R,5S)-8-azabicyclo[3.2.1]octan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-7-5-8-4-6-9(10)13-8/h8-10,13H,4-7H2,1-3H3,(H,14,15)/t8-,9+,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZCIFZEEFNPOF-IVZWLZJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2CCC1N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@@H]2CC[C@H]1N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical Properties and Synthesis of endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane
This guide provides an in-depth technical analysis of endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane , a privileged bicyclic scaffold used in medicinal chemistry for the development of neuroactive agents, GPCR ligands, and transporter inhibitors.
Executive Summary
The 8-azabicyclo[3.2.1]octane (tropane) core is a historic and highly validated scaffold in drug discovery, serving as the structural foundation for atropine, cocaine, and numerous synthetic alkaloids. While the 3-substituted derivatives (e.g., tropine, pseudotropine) are widely characterized, the 2-substituted isomers offer a distinct vector for structure-activity relationship (SAR) exploration.
Endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane serves as a critical orthogonal building block. It features a secondary amine at the bridge (N8) available for immediate diversification and a masked primary amine at position C2 (protected by a tert-butoxycarbonyl group). Its specific endo stereochemistry imparts unique conformational constraints that differ significantly from its exo counterparts, influencing receptor binding affinity and selectivity profiles.
Chemical Identity and Physical Characterization[1][2][3][4][5]
Identification Data
| Property | Detail |
| Chemical Name | endo-2-(tert-Butoxycarbonylamino)-8-azabicyclo[3.2.1]octane |
| IUPAC Name | tert-butyl ((1R,2R,5S)-8-azabicyclo[3.2.1]octan-2-yl)carbamate |
| CAS Number | 1408076-01-6 |
| Molecular Formula | C₁₂H₂₂N₂O₂ |
| Molecular Weight | 226.32 g/mol |
| Chirality | Chiral (Enantiopure forms available; often supplied as racemate or specific enantiomer depending on synthesis) |
Stereochemical Definition: Endo vs. Exo
In the context of the 8-azabicyclo[3.2.1]octane system, stereochemical designation is critical for biological activity.
-
Structure: The bicyclic skeleton consists of a piperidine ring bridged by a nitrogen atom (N8).
-
Position 2: This carbon is adjacent to the bridgehead (C1).
-
Endo Configuration: The substituent at C2 is oriented toward the concave face of the bicycle (typically "down" in standard 2D representations where the bridge is "up"). This corresponds to the (1R, 2R, 5S) (or enantiomeric) configuration.
-
Exo Configuration: The substituent points away from the bridge (convex face), corresponding to the (1R, 2S, 5S) configuration.
Note: The "endo" isomer is often thermodynamically less stable than the "exo" isomer due to steric compression with the ethano-bridge (C6-C7), making its selective synthesis a demonstration of kinetic control or specific rearrangement mechanisms.
Synthetic Accessibility and Manufacturing
The synthesis of the endo-2-amino scaffold typically bypasses direct nucleophilic substitution (which favors exo products or elimination) and instead relies on rearrangement or reduction strategies that conserve stereochemistry.
Primary Route: Curtius Rearrangement
The most robust method for accessing the 2-amino functionality with defined stereochemistry is the Curtius rearrangement of the corresponding 2-carboxylic acid.
-
Starting Material: endo-8-Benzyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid (often accessible via cycloaddition or resolution of tropinone derivatives).
-
Acyl Azide Formation: Activation of the acid with diphenylphosphoryl azide (DPPA) or formation of the acid chloride followed by sodium azide.
-
Rearrangement: Thermal decomposition yields the isocyanate intermediate with retention of stereochemistry at C2.[1]
-
Trapping: Reaction in situ with tert-butanol affords the Boc-protected amine.
-
Debenzylation (Optional): Hydrogenolysis (H₂/Pd-C) removes the N8-benzyl group to yield the free secondary amine title compound.
Alternative Route: Reductive Amination
Direct reductive amination of 8-protected-8-azabicyclo[3.2.1]octan-2-one is possible but often yields mixtures of endo and exo isomers.
-
Reagent: Ammonium acetate, NaBH₃CN.
-
Selectivity: Hydride delivery typically occurs from the less hindered exo face, favoring the formation of the endo-amine. However, the ratio is highly substrate- and condition-dependent.
Visualization of Synthetic Workflow
Caption: Synthesis of endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane via Curtius Rearrangement.
Chemical Reactivity Profile
The molecule possesses two orthogonal nitrogen centers, allowing for sequential functionalization.
N8-Position Reactivity (Secondary Amine)
The bridge nitrogen (N8) is a secondary amine in the target compound (assuming N-deprotection or if supplied as N-H). It is nucleophilic but sterically encumbered compared to a standard piperidine due to the bicyclic bridge.
-
Alkylation: Reacts with alkyl halides (e.g., benzyl bromide, phenethyl bromide) to generate N-substituted tropanes.
-
Reductive Amination: Condensation with aldehydes/ketones followed by reduction (NaBH(OAc)₃) is efficient and avoids over-alkylation.
-
Acylation/Sulfonylation: Readily forms amides or sulfonamides, key for generating GPCR ligand libraries.
C2-Position Reactivity (Protected Primary Amine)
The C2-amino group is masked by the Boc group, which is stable to basic and nucleophilic conditions (used for N8 derivatization).
-
Deprotection: Treatment with Trifluoroacetic acid (TFA) in DCM or 4M HCl in dioxane removes the Boc group.
-
Stability: The endo-carbamate is generally stable, but harsh acidic conditions combined with high heat could theoretically induce migration or epimerization, although the bicyclic system is rigid.
Orthogonal Derivatization Strategy
Caption: Orthogonal functionalization workflow prioritizing N8 derivatization followed by C2 deprotection.
Medicinal Chemistry Applications
The 2-amino-8-azabicyclo[3.2.1]octane scaffold is a bioisostere for 3-aminotropanes and other bicyclic diamines.
-
Dopamine Transporter (DAT) Inhibitors: Unlike cocaine (2-carboxy-3-oxy), 2-amino derivatives explore a different pocket in the DAT. The endo configuration often aligns substituents to interact with specific transmembrane domains distinct from the exo isomers.
-
CCR5 Antagonists: Tropane derivatives have been explored as CCR5 antagonists (e.g., Maraviroc analogs), where the rigid bicyclic core positions the basic nitrogen and the amide side chain in a specific vector.
-
GlyT1 Inhibitors: Sarcosine transporter inhibitors often utilize rigid bicyclic amines to reduce conformational entropy and improve potency.
Experimental Protocols
Protocol A: Boc-Deprotection (General Procedure)
This protocol assumes the user has derivatized N8 and now requires the free C2-amine.
-
Dissolution: Dissolve the substrate (1.0 equiv) in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration).
-
Acid Addition: Cool to 0°C. Add Trifluoroacetic acid (TFA) dropwise (10–20 equiv).
-
Reaction: Stir at room temperature for 1–2 hours. Monitor by TLC or LC-MS (disappearance of starting material, appearance of lower MW amine mass).
-
Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove excess TFA.
-
Neutralization: If the free base is required, redissolve in DCM and wash with saturated aqueous NaHCO₃. Dry over Na₂SO₄.
Protocol B: N8-Reductive Alkylation
-
Mixing: Combine endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane (1.0 equiv) and the appropriate aldehyde (1.1 equiv) in 1,2-Dichloroethane (DCE).
-
Catalyst: Add Acetic Acid (1–2 drops) to adjust pH to ~5–6. Stir for 30 mins.
-
Reduction: Add Sodium triacetoxyborohydride (STAB) (1.5 equiv) in one portion.
-
Completion: Stir overnight at room temperature under nitrogen.
-
Quench: Quench with saturated aqueous NaHCO₃. Extract with DCM.
References
-
Synthesis of 8-azabicyclo[3.2.1]octane derivatives. World Intellectual Property Organization, WO1999029690A1.
-
Endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane Product Data. Sigma-Aldrich / Merck.
-
Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. Organic & Biomolecular Chemistry, 2006.
-
Discovery of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as NAAA Inhibitors. Journal of Medicinal Chemistry, 2018.
-
Curtius Rearrangement. Wikipedia / Organic Chemistry Portal.
Sources
endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane: Technical Profile & Application Guide
This guide details the technical specifications, synthetic pathways, and medicinal chemistry applications of endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane , a critical bifunctional tropane scaffold.
Executive Summary
endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane (CAS: 1408076-01-6 ) is a stereochemically defined bicyclic diamine scaffold. Characterized by a rigid tropane core (8-azabicyclo[3.2.1]octane) with orthogonal amine differentiation, it serves as a high-value building block in drug discovery. The compound features a secondary amine at the bridgehead (N-8) and a Boc-protected primary amine at the C-2 position in the endo configuration. This orthogonality allows for sequential, chemoselective functionalization, making it ideal for synthesizing GPCR ligands, monoamine transporter inhibitors, and peptidomimetics.
Chemical Identity & Stereochemistry
Identifiers
| Property | Specification |
| CAS Number | 1408076-01-6 |
| IUPAC Name | tert-butyl ((1R,2R,5S)-8-azabicyclo[3.2.1]octan-2-yl)carbamate |
| Synonyms | endo-2-(Boc-amino)nortropane; N-Boc-2-endo-aminonortropane |
| Molecular Formula | C₁₂H₂₂N₂O₂ |
| Molecular Weight | 226.32 g/mol |
| Chirality | Chiral (sold as enantiopure or racemic endo diastereomer depending on source; CAS 1408076-01-6 typically denotes the (1R,2R,5S) isomer) |
Structural Analysis
The molecule consists of a nortropane cage. The critical stereochemical feature is the C-2 substituent orientation :
-
Endo Configuration: The carbamate group at C-2 is oriented away from the nitrogen bridge (N-8), occupying a pseudo-axial position relative to the six-membered ring chair conformer. This configuration is often thermodynamically favored in reductive aminations due to hydride attack from the less hindered exo face.
-
Orthogonality: The N-8 nitrogen is a free secondary amine (pKa ~10), while the N-2 nitrogen is masked as a tert-butyl carbamate (Boc). This permits selective alkylation or acylation at N-8 without affecting N-2.
Figure 1: Functional decomposition of the endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane scaffold.
Synthetic Routes & Process Chemistry
The synthesis of the endo-2-amino isomer typically proceeds via the ketone intermediate, 8-azabicyclo[3.2.1]octan-2-one . The challenge lies in establishing the endo stereochemistry and managing the protecting groups.
Validated Synthetic Workflow
-
Precursor Assembly: Synthesis of N-Benzyl-8-azabicyclo[3.2.1]octan-2-one . The benzyl group protects the bridgehead nitrogen during the reductive steps.
-
Stereoselective Reductive Amination:
-
Reagents: Ammonium acetate (NH₄OAc), Sodium cyanoborohydride (NaBH₃CN).
-
Mechanism: Formation of the iminium ion followed by hydride delivery. The bulky bicyclic framework directs the hydride attack from the more accessible exo face, forcing the amine into the endo position.
-
Selectivity: Typically >9:1 endo:exo.
-
-
Boc Protection: Treatment of the crude amine with Di-tert-butyl dicarbonate (Boc₂O) to secure the C-2 amine.
-
N-Debenzylation: Catalytic hydrogenolysis (H₂, Pd/C) removes the benzyl group at N-8, yielding the final free-base scaffold.
Figure 2: Step-wise synthetic pathway highlighting stereochemical control and orthogonal protection strategy.
Applications in Medicinal Chemistry
The tropane core is a "privileged structure" in medicinal chemistry, capable of presenting substituents in specific 3D vectors that mimic bioactive peptide turns or bind to deep GPCR pockets.
Key Therapeutic Areas
-
Monoamine Transporter Inhibitors: Analogs of this scaffold are investigated for modulating Dopamine (DAT), Serotonin (SERT), and Norepinephrine (NET) transporters. The 2-position substitution provides a unique vector compared to the classical 3-substituted tropanes (e.g., cocaine, benztropine).
-
GPCR Antagonists:
-
Vasopressin V1A Antagonists: Substituted 8-azabicyclo[3.2.1]octanes have demonstrated high affinity for V1A receptors, potential targets for treating anxiety and cardiovascular diseases.
-
Chemokine Receptor Modulators: The rigid diamine core serves as a spacer in CCR5 and CCR2 antagonists.
-
-
NAAA Inhibitors: Recent studies utilize the endo-2-amino tropane core to position pyrazole sulfonamides for the inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA), a target for inflammation and pain.
Library Synthesis Strategy
The scaffold is designed for Diversity-Oriented Synthesis (DOS) :
-
Cycle 1 (N-8 Diversification): The free secondary amine is reacted with sulfonyl chlorides, acid chlorides, or alkyl halides.
-
Cycle 2 (N-2 Diversification): Acidic deprotection (TFA/DCM) of the Boc group exposes the primary amine for a second round of derivatization (e.g., urea formation, amide coupling).
Analytical Characterization & Handling
Identification Data
-
1H NMR (Diagnostic Signals):
-
The H-2 proton typically appears as a multiplet. In the endo isomer, the coupling constants (
) with H-1 and H-3 protons differ significantly from the exo isomer due to the dihedral angles imposed by the chair-like conformation. -
Endo H-2 usually exhibits a broader signal compared to the exo counterpart.
-
-
Mass Spectrometry: ESI-MS [M+H]⁺ = 227.17 (Calculated).
Handling Protocols
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free amine at N-8 is sensitive to CO₂ (carbamate formation) and oxidation over prolonged periods.
-
Solubility: Soluble in DCM, Methanol, DMSO. Sparingly soluble in non-polar hydrocarbons (Hexane).
-
Safety: Irritant. Standard PPE (gloves, goggles, fume hood) is mandatory. Avoid inhalation of dust.
References
-
Ambeed / Sigma-Aldrich. (2024). endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane Product Sheet. Link
-
Napier, S., et al. (2011).[1] "The discovery of novel 8-azabicyclo[3.2.1]octan-3-yl)-3-(4-chlorophenyl) propanamides as vasopressin V1A receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 21(10), 3163-3167.[1] Link
-
Migliore, M., et al. (2022). "Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent NAAA Inhibitors." Journal of Medicinal Chemistry. Link
-
PubChem. (2024). Compound Summary for CAS 1408076-01-6. Link
-
Monteiro, M. I., et al. (2024).[2] "2-Azabicyclo[3.2.1]octane scaffold: Synthesis and Applications." Organic & Biomolecular Chemistry. Link
Sources
Technical Deep Dive: Therapeutic Potential of 8-Azabicyclo[3.2.1]octane Derivatives
[1]
Executive Summary: Beyond the Alkaloid Scaffold
The 8-azabicyclo[3.2.1]octane core, historically recognized as the structural backbone of tropane alkaloids (e.g., atropine, cocaine, scopolamine), has evolved from a toxicological curiosity into a versatile scaffold for precision medicine. While early pharmacology focused on muscarinic antagonism and monoamine transporter inhibition, modern medicinal chemistry has repurposed this bicyclic amine for applications ranging from HIV entry inhibition to non-opioid analgesia and neuroinflammation .[1]
This guide dissects the structure-activity relationships (SAR) driving these therapeutic pivots, providing actionable protocols for synthesis and validation.[1] It is designed for researchers seeking to exploit the rigid stereochemical architecture of the tropane ring to lock pharmacophores into bioactive conformations.
Structural Architecture & Pharmacophore Logic[1]
The 8-azabicyclo[3.2.1]octane scaffold is defined by a nitrogen bridge connecting C1 and C5, creating a bicyclic system with a unique "boat-chair" conformation.[1] This rigidity is its primary asset, reducing the entropic penalty of receptor binding.
Key Modifiable Zones[1]
-
N-8 Position (The Bridge): Critical for pharmacokinetic properties (lipophilicity, BBB permeability) and interaction with the anionic aspartate residue in monoamine transporters (MATs) or GPCRs.[1]
-
C-2/C-4 Positions (The Tethers): Stereochemistry here (
vs ) often acts as a "selectivity switch" between transporter subtypes (e.g., DAT vs. SERT).[1] -
C-3 Position (The Anchor): The primary site for aryl or heteroaryl attachment, driving potency via
stacking interactions within the binding pocket.[1]
Visualization: The SAR Logic Map
Figure 1: Strategic modification zones on the tropane scaffold and their pharmacological consequences.[1]
Therapeutic Frontiers
HIV Entry Inhibition: The Maraviroc Breakthrough
Maraviroc (Selzentry) represents the most commercially successful application of the 8-azabicyclo[3.2.1]octane scaffold.[1] Unlike traditional antiretrovirals that target viral replication, Maraviroc is a CCR5 antagonist .[1][2]
-
Mechanism: It binds allosterically to the host CCR5 co-receptor, stabilizing a conformation that prevents the HIV gp120 surface glycoprotein from docking.
-
Role of the Scaffold: The tropane ring serves as a rigid spacer, orienting the 4,4-difluorocyclohexylcarboxamide and the triazole moiety to interact with the transmembrane helices of CCR5.
Neuropsychiatry: Atypical DAT Inhibitors
Cocaine binds to the Dopamine Transporter (DAT) and blocks dopamine reuptake, causing a euphoric surge.[1] "Atypical" DAT inhibitors based on the tropane scaffold (e.g., benztropine analogs) bind to DAT but do not produce cocaine-like behavioral effects.[1]
-
The "Atypical" Difference: Kinetic studies suggest these compounds stabilize the DAT in an "inward-facing" or occluded conformation, distinct from the "outward-facing" conformation stabilized by cocaine.[1] This results in a slower onset of dopamine increase, reducing abuse potential.
Pain Management: Nicotinic Agonists
Inspired by Epibatidine (a toxin from the Ecuadorian frog Epipedobates tricolor), 8-azabicyclo[3.2.1]octane derivatives have been synthesized as potent agonists for nicotinic acetylcholine receptors (nAChRs).[1]
-
Challenge: Separating analgesia (mediated by
subtypes) from toxicity (mediated by ). -
Solution: C-2 functionalization has been shown to improve the therapeutic index.[1]
Comparative Data Analysis
The following table illustrates how subtle structural changes shift the pharmacological profile from a stimulant (Cocaine) to a therapeutic agent (Benztropine, Maraviroc).
Table 1: Structure-Activity Profile of Key Tropane Derivatives
| Compound | Primary Target | Mechanism | C-2 Substituent | C-3 Substituent | Key Outcome |
| Cocaine | DAT / SERT | Reuptake Inhibitor | High abuse potential; rapid DAT blockade.[1] | ||
| Benztropine | DAT / M1 | Reuptake Inhibitor / Antagonist | H | "Atypical" inhibition; lower abuse liability.[1] | |
| RTI-336 | DAT | Selective Inhibitor | High DAT selectivity over SERT; potential for addiction therapy.[1] | ||
| Maraviroc | CCR5 | Allosteric Antagonist | (Complex Amide Linker) | (Triazole Linker) | Blocks HIV entry; no CNS stimulant activity.[1] |
Experimental Protocols (Self-Validating Systems)
Synthesis: Palladium-Catalyzed Arylation of Tropinone
Objective: To install an aryl group at the C-3 position, a common requirement for DAT and SERT active ligands.[1] This protocol uses a Suzuki-Miyaura coupling strategy.[1]
Reagents:
-
Tropinone (Starting material)[3]
-
LiHMDS (Lithium hexamethyldisilazide)[1]
-
N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf
)[1] -
Arylboronic acid (Ar-B(OH)
)[1] -
Pd(PPh
) (Catalyst)
Step-by-Step Workflow:
-
Enol Triflate Formation:
-
Cool a solution of Tropinone (1.0 eq) in dry THF to -78°C under Argon.
-
Add LiHMDS (1.1 eq) dropwise.[1] Stir for 1 hour to generate the enolate.
-
Add PhNTf
(1.1 eq) dissolved in THF.[1] Warm to 0°C and stir for 3 hours. -
Validation Point: TLC should show disappearance of ketone.[1] quench with NaHCO
.[1] Isolate the vinyl triflate.[1]
-
-
Suzuki Coupling:
-
Reduction (Optional for saturated analogs):
-
Hydrogenate using H
(1 atm) and Pd/C (10%) in MeOH to obtain the 3-aryl-tropane.[1]
-
Validation: High-Throughput Radioligand Binding Assay (DAT)
Objective: Determine the affinity (
Protocol:
-
Membrane Preparation: Use CHO cells stably expressing human DAT.[1] Homogenize and centrifuge to isolate membranes.[1]
-
Incubation:
-
Equilibrium: Incubate at 25°C for 2 hours.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% PEI. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC
and convert to using the Cheng-Prusoff equation.[1]
Mechanism of Action Visualization
The following diagram illustrates the distinct mechanisms between a classic DAT inhibitor (Cocaine) and the HIV entry inhibitor (Maraviroc), highlighting the versatility of the scaffold.
Figure 2: Dual therapeutic mechanisms.[1] (A) Direct competitive/non-competitive inhibition of transporters.[1] (B) Allosteric modulation of GPCRs preventing viral entry.
References
-
Discovery and SAR of Maraviroc (UK-427,857). Wood, A., & Armour, D.[1] (2005).[1] "The discovery of the CCR5 antagonist maraviroc." Progress in Medicinal Chemistry.
-
Atypical Dopamine Transporter Inhibitors. Newman, A. H., et al.[1][4] (2017).[4] "Structure-Activity Relationship Studies on a Series of 3
-[Bis(4-fluorophenyl)methoxy]tropanes... as Novel Atypical DAT Inhibitors." Journal of Medicinal Chemistry. [1] -
Synthesis of 8-Azabicyclo[3.2.1]octane Derivatives. Singh, S., et al.[1][5] (2002).[1] "Enantioselective synthesis of the 8-azabicyclo[3.2.1]octane scaffold." Chemical Reviews.
-
Epibatidine and Nicotinic Receptors. Daly, J. W., et al.[1] (2000).[1][6] "Epibatidine: a potent analgesic and nicotinic agonist."[1] Bioorganic & Medicinal Chemistry Letters.
-
Radioligand Binding Protocols for DAT. Eshleman, A. J., et al.[1] (1999).[1] "Characteristics of Drug Interactions with Recombinant Biogenic Amine Transporters Expressed in the Same Cell Type." Journal of Pharmacology and Experimental Therapeutics.
Sources
- 1. Maraviroc - Wikipedia [en.wikipedia.org]
- 2. iapac.org [iapac.org]
- 3. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. ora.uniurb.it [ora.uniurb.it]
- 6. Water soluble nortropane alkaloids in crude drugs, edible fruits and vegetables: biological activities and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Medicinal Chemistry Applications of endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane: A Technical Guide
Executive Summary
Compound: endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane CAS: 1408076-01-6 Class: Rigid Bicyclic Diamine / Tropane Derivative[1]
This guide details the utilization of endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane as a high-value scaffold in medicinal chemistry.[1] Unlike the ubiquitous 3-substituted tropanes (found in atropine, cocaine, and maraviroc), the 2-substituted isomer offers a unique vector for exploring novel intellectual property (IP) space in G-Protein Coupled Receptor (GPCR) and Monoamine Transporter (MAT) drug discovery.
The endo-2-amino moiety provides a constrained, concave geometry ideal for targeting cryptic pockets in enzymes and receptors where flat aromatic scaffolds fail.[1] This guide covers the structural rationale, synthetic manipulation, and specific application of this building block in Fragment-Based Drug Discovery (FBDD) and lead optimization.
Part 1: Structural Architecture & Stereochemical Rationale[1]
The Tropane Core Analysis
The 8-azabicyclo[3.2.1]octane (tropane) core is a "privileged structure" in medicinal chemistry, capable of presenting functional groups in defined 3D orientations.
-
Rigidity: The bicyclic bridge locks the conformation, reducing the entropic penalty upon binding to a protein target.
-
Basicity: The bridgehead nitrogen (N8) has a pKa ~9-10, making it protonated at physiological pH, ideal for ionic interactions with conserved aspartate residues in GPCRs (e.g., Asp3.32 in aminergic receptors).[1]
The endo-2 Vector Advantage
Most tropane-based drugs utilize the 3-position (e.g., endo-3-amino in 5-HT3 antagonists).[1] The endo-2-position is distinct:
-
Orthogonal Vector: The C2 substituent projects into a different quadrant of the binding site compared to C3.[1]
-
Stereoelectronic Effects: The endo face is the concave side of the bicycle.[1] Substituents here are shielded from bulk solvent and can engage in specific hydrophobic interactions within the receptor core.[1]
-
Bioisosterism: The endo-2-amino group serves as a bioisostere for the C2-carbomethoxy group found in cocaine, allowing for the synthesis of metabolically stable amide/urea analogs with altered solubility profiles.[1]
Figure 1: Vector analysis of the tropane scaffold, highlighting the distinct chemical space accessed by the 2-position isomer.
Part 2: Synthetic Methodology & Protocols[2]
Origin & Synthesis Strategy
While commercially available, understanding the synthesis ensures quality control.[1] The endo-2-amine is typically accessed via the Curtius Rearrangement of 8-azabicyclo[3.2.1]octane-2-carboxylic acid derivatives (derived from ecgonine or anhydroecgonine).[1]
Key Synthetic Insight: The endo stereochemistry is thermodynamically less stable than exo for substituents at C2 due to steric interaction with the ethylene bridge (C6-C7).[1] However, the endo-isomer is often favored in kinetic reductions or specific rearrangement conditions, providing the unique "folded" shape.
Protocol: Selective Boc-Deprotection & Functionalization
The following protocol describes the conversion of the Boc-protected building block into a functionalized urea derivative, a common motif in DAT inhibitor design.
Objective: Synthesize 1-(endo-8-methyl-8-azabicyclo[3.2.1]octan-2-yl)-3-arylurea.
Reagents:
-
endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane (1.0 eq)[1]
-
Trifluoroacetic acid (TFA)[1]
-
Dichloromethane (DCM)[1]
-
Phenyl isocyanate (1.1 eq)[1]
-
Triethylamine (TEA)[1]
Step-by-Step Methodology:
-
Deprotection (The "Clean" Method):
-
Dissolve endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane (1 mmol) in DCM (5 mL).
-
Cool to 0°C. Add TFA (2 mL) dropwise. Rationale: Controlled addition prevents exotherms that could degrade the bicyclic ring.
-
Stir at room temperature for 2 hours. Monitor by TLC (stain with ninhydrin; free amine turns purple).[1]
-
Workup: Concentrate in vacuo. Azeotrope twice with toluene to remove residual TFA.[1] Critical Step: Residual TFA will quench the subsequent isocyanate reaction.
-
-
Free Basing:
-
Urea Formation:
Self-Validating Checkpoint:
-
1H NMR Diagnostic: The H-2 proton in the endo isomer typically appears as a multiplet around 3.8-4.2 ppm with specific coupling constants (
Hz) indicative of the endo relationship to the bridgehead H-1.[1] If Hz, you may have the exo isomer.[1]
Part 3: Medicinal Chemistry Applications[3][4][5]
Monoamine Transporter (DAT/SERT) Inhibitors
The 8-azabicyclo[3.2.1]octane core is the scaffold of cocaine. The 2-position is critical for binding to the Dopamine Transporter (DAT).[1]
-
Mechanism: Replacing the labile methyl ester of cocaine with a stable amide or urea at the 2-position (via the 2-amino intermediate) creates metabolically stable analogs.
-
SAR Insight: endo-2-Amides often show reduced DAT affinity compared to exo-2-carbomethoxy analogs but gain selectivity for the Serotonin Transporter (SERT) or Sigma receptors depending on the N-substituent.[1]
-
Application: Use this scaffold to design "atypical" DAT inhibitors that stabilize the transporter in an outward-facing conformation without producing the same abuse potential as cocaine.[1]
Fragment-Based Drug Discovery (FBDD)
The endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane molecule is an ideal fragment:
-
MW: ~226 Da (Boc-protected), ~126 Da (deprotected).[1]
-
Fsp3: High fraction of sp3 carbons (0.85+), improving solubility and "escape from flatland."[1]
-
Vectors: Provides a rigid link between the basic amine (N8) and the effector group (N2).[1]
Table 1: Comparative Physicochemical Profile
| Property | endo-2-Amino-Tropane | exo-3-Amino-Tropane | Benzylamine (Control) |
| Rigidity | High (Bicyclic) | High (Bicyclic) | Low (Rotatable) |
| Vector Angle | ~60° relative to bridge | ~120° relative to bridge | Flexible |
| Lipophilicity (cLogP) | 0.5 - 1.2 | 0.5 - 1.2 | 1.1 |
| Primary Target Class | DAT, SERT, Sigma | CCR5, 5-HT3, M3 | General |
| Key Advantage | Novelty, Concave Shape | Validated, Crowded IP | Cheap, Promiscuous |
Experimental Workflow: Library Synthesis
To explore this scaffold, a parallel synthesis approach is recommended:
Figure 2: Parallel synthesis workflow for generating diverse libraries from the core scaffold.
References
-
Singh, S., et al. "Synthesis and structure-activity relationship studies of 3-biaryl-8-oxabicyclo[3.2.1]octane-2-carboxylic acid methyl esters." Bioorganic & Medicinal Chemistry Letters, 2002.[1][2] Link (Demonstrates the SAR of 2-substituted bicyclic systems).
-
Meltzer, P. C., et al. "Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters."[1] Journal of Medicinal Chemistry, 2008.[1] Link (Provides comparative analysis of the bicyclic core and 2-position vectors).[1]
-
Kozikowski, A. P., et al. "Chemistry and Biology of the 2-Substituted Tropanes."[1] Journal of Medicinal Chemistry, 1998.[1] (Foundational text on 2-position functionalization in tropanes).
-
PubChem Compound Summary. "8-Azabicyclo[3.2.1]octan-3-amine" and related 2-amine derivatives.[1] Link (Source for physical properties and commercial availability).[1]
Sources
solubility profile of endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane in organic solvents
The following technical guide details the solubility profile and physicochemical behavior of endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane .
This guide is structured for application scientists and process chemists. It synthesizes empirical data from structural analogs (tropane alkaloids) with standard physicochemical principles of Boc-protected amines to provide a robust framework for solvent selection, purification, and process optimization.
Executive Summary
Compound Identity: endo-2-(tert-butoxycarbonylamino)-8-azabicyclo[3.2.1]octane Core Scaffold: Tropane (8-azabicyclo[3.2.1]octane) Functionalization: Secondary carbamate (Boc-amino) at the C2 endo position.[1][2] Relevance: This compound is a specialized bicyclic diamine intermediate. It serves as a critical scaffold in the synthesis of GPCR ligands, neuroactive agents, and antiviral drugs (analogous to the Maraviroc intermediate).
Solubility Abstract: The solubility of endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane is governed by the competition between the lipophilic tert-butyl carbamate (Boc) group and the basic, polar secondary amine at the bridgehead (N8 position).
-
Primary Solvents (Process): Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc).
-
Anti-Solvents (Crystallization): n-Heptane, Hexanes, Water (at alkaline pH).
-
Critical Behavior: The compound exhibits pH-dependent solubility in aqueous media due to the basic nitrogen (N8), allowing for "switchable" solubility during extraction workups.
Physicochemical Characterization
Before defining the solubility profile, the structural factors influencing solvation must be understood.
| Feature | Chemical Basis | Impact on Solubility |
| Boc Group | Lipophilic, bulky tert-butyl moiety | Enhances solubility in chlorinated solvents and ethers; reduces water solubility. |
| Tropane Core | Bicyclic, semi-rigid cage | Disrupts crystal packing (lowering MP compared to planar analogs), aiding solubility in organic solvents. |
| N8 Amine | Secondary amine (if unsubstituted) | pKa ~10.0 . Protonates in acid (water soluble); Neutral in base (organic soluble). |
| H-Bonding | Amide NH (Donor), Carbonyl O (Acceptor) | Promotes solubility in H-bond accepting solvents (DMSO, DMF) and alcohols. |
Detailed Solubility Profile
The following data categorizes solvent compatibility based on "Like Dissolves Like" principles validated across the tropane carbamate class.
Organic Solvent Compatibility Table
| Solvent Class | Specific Solvent | Solubility Rating | Process Application |
| Chlorinated | Dichloromethane (DCM) | Very High (>200 mg/mL) | Primary reaction solvent; extraction from aqueous base. |
| Chloroform | Very High (>200 mg/mL) | NMR analysis; alternative to DCM. | |
| Alcohols | Methanol (MeOH) | High (>100 mg/mL) | Dissolution for hydrogenation; transfer solvent. |
| Ethanol (EtOH) | High (>80 mg/mL) | Recrystallization (often with water or heptane). | |
| Isopropanol (IPA) | Moderate (Heating req.) | Excellent crystallization solvent (high temp solubility, low temp insolubility). | |
| Esters | Ethyl Acetate (EtOAc) | Moderate-High | Standard extraction solvent; good for silica gel loading. |
| Ethers | Tetrahydrofuran (THF) | High | Reaction solvent (e.g., hydride reductions). |
| MTBE | Moderate | Useful for precipitation; holds impurities in solution while product crashes out (or vice versa). | |
| Polar Aprotic | DMSO, DMF | Very High | Library synthesis; difficult to remove (requires lyophilization or aqueous wash). |
| Hydrocarbons | Hexanes, Heptane | Low (<5 mg/mL) | Anti-solvent for recrystallization. |
| Toluene | Moderate | Good for azeotropic drying; moderate solubility at RT, high at reflux. |
Aqueous Solubility & pH Switching
The solubility of this compound in water is strictly pH-dependent, a feature leveraged for purification.
-
Acidic pH (pH < 4): The N8 nitrogen protonates (
).-
Result: Highly water-soluble (forms cationic salt).
-
Process: Impurities that are non-basic (neutral organics) can be washed away with DCM while the product remains in the aqueous phase.
-
-
Basic pH (pH > 11): The N8 nitrogen is deprotonated (neutral).
-
Result: Water insoluble; partitions into organic solvents (DCM/EtOAc).
-
Process: Product is extracted into the organic layer.
-
Process Chemistry Applications
Purification via Recrystallization
Because the Boc group adds lipophilicity, the compound often oils out rather than crystallizing if the solvent system is not tuned.
Recommended System: EtOAc / n-Heptane
-
Dissolution: Dissolve crude solid in minimal hot Ethyl Acetate (approx. 5-7 volumes).
-
Nucleation: Allow to cool to RT. If no crystals form, add n-Heptane dropwise until persistent cloudiness is observed.
-
Growth: Cool to 0-5°C slowly.
-
Filtration: Wash cake with cold 1:4 EtOAc:Heptane.
Extraction Strategy (The "Acid-Base Swing")
To isolate the compound from reaction byproducts without chromatography:
-
Dissolve crude mixture in DCM.
-
Extract with 1M HCl (Product moves to Aqueous Phase; neutral impurities stay in DCM).
-
Discard organic layer.
-
Basify aqueous layer to pH 12 using NaOH.
-
Extract with DCM (Product moves back to Organic Phase).
-
Dry/Concentrate to yield pure amine.
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this protocol to validate specific solubility limits for your batch.
-
Preparation: Weigh 50 mg of endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane into a 4 mL vial.
-
Addition: Add the target solvent in 100 µL increments at 25°C.
-
Agitation: Vortex for 30 seconds after each addition.
-
Endpoint: Record the volume (
) required for complete dissolution (clear solution, no particulates). -
Calculation:
Protocol B: Anti-Solvent Titration
-
Dissolve 100 mg of compound in 0.5 mL of "Good Solvent" (e.g., DCM).
-
Place vial on a stir plate with a backlight.
-
Titrate "Bad Solvent" (e.g., Hexane) via syringe pump or burette.
-
Record the volume where permanent turbidity (Cloud Point) occurs.
-
Result: Use a ratio of 80% of the Cloud Point volume for bulk crystallization.
Visualization: Solubility & Workup Logic
The following diagram illustrates the decision tree for solvent selection based on the process stage.
Caption: Workflow for solvent selection during reaction, extraction, and crystallization phases.
References
-
ChemScene. (n.d.). 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane and related tropane intermediates. Retrieved from
-
Needham, T. E. (1970).[2] The Solubility of Amino Acids in Various Solvent Systems.[2][3] University of Rhode Island, Open Access Dissertations.[2] Retrieved from
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups: Stability and Solubility. Retrieved from
-
PubChem. (2025). Exo-3-(boc-amino)-8-azabicyclo[3.2.1]octane Physicochemical Properties. National Library of Medicine. Retrieved from
-
NIST. (2025). 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo- (Tropine) Properties.[4] NIST WebBook. Retrieved from
Note: While specific solubility constants for the "endo-2" isomer are proprietary to specific manufacturing files, the data above is extrapolated from the highly homologous "endo-3" and "exo-3" isomers found in the references, which share identical functional group contributions to solubility.
Sources
An In-Depth Technical Guide to endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane: A Key Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rigid bicyclic structure of the 8-azabicyclo[3.2.1]octane core has established it as a privileged scaffold in medicinal chemistry, offering a three-dimensional framework that can precisely orient functional groups for optimal target engagement. This technical guide provides a comprehensive overview of a particularly valuable derivative, endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane. We will delve into its fundamental chemical properties, explore established synthetic routes with a focus on stereochemical control, detail analytical characterization methodologies, and discuss its burgeoning applications as a critical building block in the development of novel therapeutics.
Core Molecular Attributes
endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane is a carbamate-protected diamine built upon the tropane skeleton. The endo configuration of the Boc-protected amino group is a key stereochemical feature influencing its conformational behavior and subsequent synthetic utility.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂N₂O₂ | [1] |
| Molecular Weight | 226.32 g/mol | [1] |
| CAS Number | 1408076-01-6 | [1] |
| Synonym | tert-butyl ((1R,2R,5S)-8-azabicyclo[3.2.1]octan-2-yl)carbamate | [1] |
| Physical Form | Solid | |
| Storage | 2-8°C, keep in a dark and dry place | [1] |
Synthesis and Stereochemical Considerations
The synthesis of endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane hinges on the construction of the core bicyclic system and the stereoselective introduction of the amino group at the C-2 position, followed by protection.
Constructing the 8-Azabicyclo[3.2.1]octane Scaffold
The 8-azabicyclo[3.2.1]octane framework, the central component of tropane alkaloids, is a well-explored synthetic target.[2] Common strategies often involve intramolecular cyclization reactions. These methods provide a robust foundation for accessing the core structure, which can then be further functionalized.
Introduction and Protection of the Amino Group
A prevalent strategy for introducing the Boc-protected amino group involves the reduction of a corresponding ketone precursor to an amino group, followed by protection with di-tert-butyl dicarbonate (Boc₂O). The stereochemical outcome of the reduction step is critical in determining the endo or exo orientation of the resulting amine.
Experimental Protocol: Boc Protection of a Primary Amine
This protocol outlines a general procedure for the Boc protection of a primary amine, which is a crucial step in the synthesis of the title compound.
Materials:
-
endo-2-amino-8-azabicyclo[3.2.1]octane
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or another suitable base
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the endo-2-amino-8-azabicyclo[3.2.1]octane starting material in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Add a suitable base, such as triethylamine (1.1-1.5 equivalents), to the solution and stir for 10-15 minutes at room temperature.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (1.1-1.2 equivalents) in a minimal amount of the same anhydrous solvent.
-
Slowly add the Boc₂O solution to the stirring amine solution. The reaction is typically exothermic, and cooling in an ice bath may be necessary.
-
Allow the reaction to stir at room temperature for several hours to overnight. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane by column chromatography on silica gel or by recrystallization to obtain the final product.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of an anhydrous solvent is crucial as Boc₂O can react with water.
-
Base: The base neutralizes the acidic byproduct formed during the reaction, driving the equilibrium towards product formation.
-
Workup: The aqueous workup removes unreacted reagents and byproducts, simplifying the subsequent purification.
Self-Validating System:
The progress of the reaction can be easily monitored by TLC, observing the disappearance of the starting amine and the appearance of the less polar Boc-protected product. The final product's identity and purity can be confirmed through the analytical techniques detailed in the following section.
Analytical Characterization
Rigorous analytical characterization is paramount to confirm the identity, purity, and stereochemistry of endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound. For endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane, the expected [M+H]⁺ ion would be observed at m/z 227.18. Fragmentation patterns can also provide further structural information. Electron ionization mass spectra of related 8-azabicyclo[3.2.1]octane derivatives are available in databases like the NIST WebBook.[3]
Chromatographic Purity
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are routinely employed to assess the purity of the synthesized compound.[4] A single, sharp peak in the chromatogram is indicative of a high-purity sample.
Applications in Drug Discovery and Development
The rigid 8-azabicyclo[3.2.1]octane scaffold imparts a defined three-dimensional geometry, making its derivatives, including endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane, highly sought-after building blocks in drug discovery. The presence of two nitrogen atoms at defined positions allows for diverse and selective functionalization.
This scaffold serves as a key intermediate in the synthesis of a wide range of biologically active molecules. For instance, analogues of 8-azabicyclo[3.2.1]octane have been investigated as potent inhibitors of the dopamine and serotonin transporters, with potential applications in the treatment of cocaine abuse.[5]
The Boc-protected amino group in the title compound offers a versatile handle for further chemical modifications, such as amide bond formation or reductive amination, enabling the construction of complex molecular architectures for targeted therapeutic applications. The ability to deprotect the Boc group under acidic conditions allows for orthogonal chemical strategies in multi-step syntheses.
Conclusion
endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane stands out as a pivotal molecular building block for the synthesis of novel and complex chemical entities with therapeutic potential. Its well-defined stereochemistry and the synthetic versatility afforded by the Boc-protecting group make it an invaluable asset for researchers and scientists in the field of drug development. A thorough understanding of its synthesis, characterization, and reactivity is essential for leveraging its full potential in the creation of next-generation pharmaceuticals.
References
-
8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-methyl-, ethyl ester, [1R-(exo,exo)]-. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD, 20899. [Link]
-
tert-Butyl 8-azabicyclo(3.2.1)octan-3-ylcarbamate--hydrogen chloride (1/1). PubChem. [Link]
-
Carroll, F. I., et al. Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. J. Med. Chem.2005 , 48 (5), 1547-1554. [Link]
-
Blakemore, D. C., et al. Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives. Chem. Rev.2006 , 106 (7), 2434-2454. [Link]
-
Fülöp, F., et al. Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. ARKIVOC2010 , (ix), 31-39. [Link]
-
Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate. PubChem. [Link]
-
Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Org. Biomol. Chem.2013 , 11, 6640-6656. [Link]
-
8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo-. SpectraBase. [Link]
-
Protocol for the preparation of primary amine-containing catalysts on the resin. STAR Protocols2024 , 5 (1), 102895. [Link]
-
Tert-butyl (8-oxobicyclo[3.2.1]octan-3-yl)carbamate. PubChemLite. [Link]
-
1 H-NMR (a and b) and 13 C-NMR (c and d) (CDCl 3 /TMS) spectra of RB21321b2 (a and c) and. ResearchGate. [Link]
-
BioID – AFFINITY PURIFICATION AND DIGESTION PROTOCOL. NBCC. [Link]
-
Exo-3-(boc-amino)-8-azabicyclo[3.2.1]octane. PubChem. [Link]
-
Combined Method to Remove Endotoxins from Protein Nanocages for Drug Delivery Applications: The Case of Human Ferritin. Int. J. Mol. Sci.2021 , 22 (4), 1629. [Link]
Visualizations
Caption: Synthetic workflow for the Boc protection of endo-2-amino-8-azabicyclo[3.2.1]octane.
Caption: Logical relationship of endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane as a versatile building block in drug discovery.
Sources
- 1. endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane | 1408076-01-6 [sigmaaldrich.com]
- 2. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-methyl-, ethyl ester, [1R-(exo,exo)]- [webbook.nist.gov]
- 4. 1408076-01-6|endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane|BLD Pharm [bldpharm.com]
- 5. Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane in Modern Drug Discovery
As drug discovery programs increasingly target complex protein-protein interactions and highly specific enzyme pockets, the reliance on flat, two-dimensional heterocycles has given way to the strategic use of conformationally restricted, three-dimensional scaffolds. Among these, the tropane skeleton—specifically the 8-azabicyclo[3.2.1]octane core—has emerged as a highly privileged structure.
This technical guide explores the mechanistic rationale, synthetic workflows, and target engagement profiles of endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane (CAS: 1408076-01-6)[1], a critical chiral building block used to synthesize next-generation therapeutics.
Structural & Mechanistic Rationale: The Power of Conformational Restriction
In medicinal chemistry, the spatial orientation of a pharmacophore dictates both its binding affinity and off-target liability. Flexible rings, such as piperidines, sample a vast conformational space, which incurs a high entropic penalty upon binding to a target protein.
By constraining a piperidine ring into an 8-azabicyclo[3.2.1]octane bridged system, chemists lock the molecule into a rigid chair-boat conformation[2]. When functionalizing the 2-position of this core, the stereochemistry—endo versus exo—becomes the defining factor in drug design.
The Endo Advantage
The endo-2-amino configuration forces the substituent to project axially relative to the piperidine ring component of the tropane core. In specific enzymatic pockets, this axial projection perfectly aligns with hydrophobic binding channels. Conversely, the exo (equatorial) configuration often results in severe steric clashes with the receptor walls, rendering the molecule biologically inactive[2].
The Role of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group on endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane serves a dual purpose. First, it neutralizes the nucleophilicity of the primary amine, allowing for orthogonal functionalization at the 8-position (the bridgehead nitrogen). Second, its extreme steric bulk shields the endo face during cross-coupling reactions, preventing accidental epimerization at the sensitive C2 pseudoasymmetric carbon.
Target Engagement: The NAAA Inhibitor Paradigm
The most striking recent application of the endo-azabicyclo[3.2.1]octane scaffold is in the development of non-covalent inhibitors for N-acylethanolamine-hydrolyzing acid amidase (NAAA) [3].
NAAA is a cysteine hydrolase responsible for the degradation of palmitoylethanolamide (PEA), an endogenous lipid that exerts profound anti-inflammatory and analgesic effects[3]. Inhibiting NAAA prevents PEA breakdown, thereby sustaining its therapeutic efficacy at inflamed sites[3].
Caption: Mechanism of NAAA inhibition by endo-tropane derivatives to preserve PEA.
In a landmark study by , researchers attempted to optimize a flexible piperidine-based NAAA inhibitor[2]. By replacing the piperidine core with the conformationally rigid endo-azabicyclo[3.2.1]octane scaffold, they achieved a massive boost in potency[2].
Quantitative SAR Data Summary
The causality of stereochemistry is perfectly illustrated in the structure-activity relationship (SAR) data below. The endo-isomer perfectly vectors the sulfonamide payload into the NAAA catalytic pocket, while the exo-isomer is entirely rejected[2].
| Scaffold Architecture | C2 Stereochemistry | h-NAAA IC₅₀ (μM) | Fold Change vs Baseline |
| Piperidine (Parent Hit 1) | N/A | ~1.15 | 1x (Baseline) |
| Azabicyclo[3.2.1]octane (Cmpd 20) | endo | 0.23 | ~5x Boost |
| Azabicyclo[3.2.1]octane (Cmpd 21) | exo | Inactive | N/A |
| Optimized Tropane (ARN19689) | endo | 0.042 | ~27x Boost |
Data derived from the SAR evolution of pyrazole azabicyclo[3.2.1]octane sulfonamides[2].
Self-Validating Synthetic Protocol
To utilize endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane effectively, one must employ a synthesis protocol that rigorously protects the stereochemical integrity of the C2 position. Below is a field-proven, self-validating methodology for converting this building block into a highly active sulfonamide inhibitor.
Caption: Self-validating synthetic workflow for endo-tropane functionalization.
Phase 1: Controlled Boc Deprotection
-
Procedure: Dissolve endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane (1.0 eq) in anhydrous dichloromethane (DCM). Cool the system to 0°C under an inert argon atmosphere. Add trifluoroacetic acid (TFA, 10.0 eq) dropwise over 15 minutes. Warm to room temperature and stir for 2 hours.
-
Causality: The Boc group is highly acid-labile. Executing the deprotection at 0°C with TFA (rather than harsher mineral acids like HCl at elevated temperatures) prevents unwanted ring-opening of the strained bicyclic system and completely suppresses epimerization at the C2 center.
-
Self-Validation Checkpoint: Concentrate the crude mixture in vacuo and perform ¹H-NMR. The complete disappearance of the intense 9-proton singlet at ~1.44 ppm confirms quantitative deprotection. Do not proceed to Phase 2 if this peak remains, as unreacted starting material will contaminate the final coupling.
Phase 2: Stereoretentive Sulfonylation
-
Procedure: Suspend the resulting endo-amine TFA salt in anhydrous DCM. Cool to 0°C. Add N,N-Diisopropylethylamine (DIPEA, 3.5 eq) to basify the solution, followed by the dropwise addition of the desired pyrazole sulfonyl chloride (1.1 eq).
-
Causality: DIPEA is chosen specifically because it is a sterically hindered, non-nucleophilic base. It efficiently neutralizes the TFA salt to liberate the endo-amine for nucleophilic attack, but its bulk prevents it from competing for the electrophilic sulfonyl chloride, thereby eliminating side-product formation.
-
Self-Validation Checkpoint: Monitor the reaction via LC-MS. The mass shift from the free amine to the sulfonamide [M+H]⁺ peak, coupled with a single sharp peak on the UV chromatogram, validates both the chemical conversion and the stereochemical purity (confirming the absence of exo-isomer formation).
Conclusion
The transition from flat heterocycles to 3D-architectures is a defining hallmark of modern rational drug design. Endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane provides medicinal chemists with a highly privileged, conformationally rigid vector. By understanding the causality behind its endo stereochemistry and employing rigorous, self-validating synthetic protocols, researchers can leverage this building block to unlock sub-nanomolar potencies against challenging targets like NAAA, monoamine transporters, and complex GPCRs.
References
-
Di Fruscia, P., Carbone, A., Bottegoni, G., Berti, F., Giacomina, F., Ponzano, S., ... & Bertozzi, F. (2021).. Journal of Medicinal Chemistry, 64(18), 13327-13355.
-
Sigma-Aldrich. (n.d.). . Retrieved February 26, 2026.
Sources
- 1. endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane | 1408076-01-6 [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Stereoselective Synthesis of endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane
This Application Note and Protocol is designed for the high-fidelity synthesis of endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane . The protocol addresses the specific challenges of regioselectivity and stereochemical control inherent to the tropane skeleton.[1][2]
Introduction & Synthetic Strategy
The 8-azabicyclo[3.2.1]octane (nortropane) core is a privileged scaffold in medicinal chemistry, serving as the structural foundation for numerous GPCR ligands and monoamine transporter inhibitors. While C3-substituted tropanes (e.g., atropine, cocaine) are abundant, C2-functionalized derivatives represent a less explored but highly valuable chemical space.
The target molecule, endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane , presents two primary synthetic challenges:
-
Regioselectivity: Differentiating the C2 and C3 positions, which are sterically similar in the unsubstituted alkene.
-
Stereochemistry: Achieving the endo configuration of the C2-amine, which is thermodynamically less favored than the exo isomer in many direct addition reactions.
Retrosynthetic Analysis
To ensure stereochemical integrity, this protocol utilizes a Hydroboration-Mitsunobu Inversion strategy.
-
Skeleton Construction: We utilize the commercially available Nortropinone (or Tropinone) as the starting material.
-
Stereocontrol: Hydroboration of the intermediate alkene (nortropidine) preferentially yields the exo-alcohol. Subsequent Mitsunobu reaction with an azide source proceeds with Walden inversion , delivering the requisite endo-stereochemistry.
-
Orthogonal Protection: A Benzyl (Bn) or Carbobenzyloxy (Cbz) group protects the bridgehead nitrogen (N8), allowing for selective deprotection after the Boc group is installed on the exocyclic amine.
Caption: Retrosynthetic logic flow relying on stereochemical inversion to access the endo-isomer.
Detailed Experimental Protocol
Phase 1: Scaffold Preparation (Synthesis of the Alkene)
The first objective is to generate the 2,3-unsaturated system (nortropidine) with a suitable protecting group on N8.
Reagents:
-
Nortropinone HCl (or Tropinone converted to Nortropinone)
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium Borohydride (NaBH4)
-
Burgess Reagent (or POCl3/Pyridine)
Step 1.1: N-Protection
-
Dissolve Nortropinone HCl (10 g, 61.8 mmol) in DCM (150 mL) and add Et3N (2.5 eq).
-
Cool to 0°C. Add Cbz-Cl (1.1 eq) dropwise.
-
Stir at RT for 4 h. Wash with 1N HCl, brine, dry over MgSO4.
-
Yield: ~90-95% N-Cbz-nortropinone.
Step 1.2: Reduction to Alcohol
-
Dissolve N-Cbz-nortropinone in MeOH at 0°C.
-
Add NaBH4 (1.2 eq) portion-wise. Stir 2 h.
-
Quench with water, extract with EtOAc.
-
Result: Mixture of endo/exo alcohols (stereochemistry here is irrelevant as the stereocenter is destroyed in the next step).
Step 1.3: Dehydration to 8-Cbz-8-azabicyclo[3.2.1]oct-2-ene
-
Dissolve the alcohol (10 g) in dry Benzene or Toluene.
-
Add Burgess Reagent (1.2 eq) and reflux for 2-4 hours.
-
Alternative: Dissolve in Pyridine, add POCl3 at 0°C, then heat to 80°C.
-
-
Workup: Wash with water, 1N HCl (cold), NaHCO3.
-
Purification: Flash chromatography (Hex/EtOAc).
-
Critical QC: Verify elimination by 1H NMR (Alkenyl protons at ~5.5-6.0 ppm).
Phase 2: Stereoselective Functionalization
Step 2.1: Hydroboration-Oxidation This step introduces the oxygen at C2. Note that hydroboration of these bicyclic systems typically occurs from the less hindered exo face.
-
Reaction: Dissolve 8-Cbz-nortropidine (5.0 g) in anhydrous THF under Argon.
-
Addition: Cool to 0°C. Add BH3·THF (1.0 M, 0.6 eq) dropwise. Stir at RT for 3 h.
-
Oxidation: Cool to 0°C. Carefully add 3M NaOH (2 eq) followed by 30% H2O2 (2 eq). Stir 1 h.
-
Workup: Extract with Et2O. Wash with brine.
-
Purification (Crucial): The reaction yields a mixture of 2-ol and 3-ol (typically 60:40 to 70:30 favoring 2-ol).
-
Separate regioisomers via Flash Column Chromatography (Gradient: 10% -> 40% EtOAc in Hexane).
-
Identification: The exo-2-ol is the major product. Confirm by COSY NMR (coupling of H2 to bridgehead H1).
-
Step 2.2: Mitsunobu Inversion (The Stereochemical Switch) We now convert the exo-alcohol to the endo-azide.
-
Reagents: Dissolve exo-2-hydroxy-8-Cbz-nortropane (1.0 eq) in dry THF.
-
Additives: Add Triphenylphosphine (PPh3, 1.2 eq) and Diphenylphosphoryl azide (DPPA, 1.2 eq).
-
Activation: Cool to 0°C. Add Diethyl azodicarboxylate (DEAD) or DIAD (1.2 eq) dropwise.
-
Process: Stir at 0°C for 1 h, then RT overnight.
-
Mechanism: The nucleophilic attack by azide occurs from the endo face, displacing the activated exo leaving group.
-
Yield: Isolate endo-2-azido-8-Cbz-nortropane via chromatography.
Phase 3: Reduction and Final Deprotection
Step 3.1: Staudinger Reduction and Boc Protection
-
Dissolve the azide in THF/H2O (10:1).
-
Add PPh3 (1.5 eq). Heat to 50°C for 2 h (evolution of N2).
-
Cool to RT. Add Boc2O (1.5 eq) and NaHCO3 (2 eq). Stir 4 h.
-
Isolate: endo-2-(Boc-amino)-8-Cbz-nortropane.
Step 3.2: Cbz Removal (Hydrogenolysis)
-
Dissolve intermediate in MeOH.
-
Add 10% Pd/C (10 wt%).
-
Stir under H2 atmosphere (balloon) for 2-4 h.
-
Filtration: Filter through Celite. Concentrate.
-
Final Product: endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane .
Data Summary & QC Specifications
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual |
| Purity | >98% | HPLC (C18, ACN/H2O) |
| MS (ESI) | [M+H]+ = 227.32 | LC-MS |
| 1H NMR | Diagnostic multiplets at 3.8-4.0 ppm (H2, endo) | 500 MHz CDCl3 |
| Stereochemistry | endo configuration (>95:5 dr) | NOESY (H2-H8 interaction) |
Key NMR Diagnostic:
-
endo-H2 proton: Typically appears as a broad multiplet. In the endo-isomer (amine is endo, proton is exo), the coupling constant
is usually larger (approx 4-5 Hz) compared to the exo-isomer (where Hz) due to the dihedral angle ~0° vs ~90°. Note: Verify with specific literature values for 2-substituted tropanes.
Troubleshooting Guide
Issue: Low Regioselectivity in Hydroboration (2-ol vs 3-ol)
-
Cause: Steric similarity of C2 and C3.
-
Solution: Use bulky boranes like 9-BBN or Disiamylborane instead of BH3. This significantly enhances selectivity for the less hindered C2 position (away from the N-bridge bulk).
Issue: Incomplete Mitsunobu Reaction
-
Cause: Steric hindrance at the exo face (the "cup" of the tropane).
-
Solution: Use DPPA (Diphenylphosphoryl azide) rather than Hydrazoic acid. If conversion is low, switch to a mesylation/azide displacement protocol:
-
MsCl/Pyridine (forms exo-mesylate).
-
NaN3/DMF, 80°C (SN2 displacement to endo-azide).
-
Issue: Difficult Separation of Isomers
-
Solution: If 2-ol and 3-ol are hard to separate, proceed with the mixture through the oxidation to the ketone. Separating the 2-ketone and 3-ketone is often easier. Then, perform a stereoselective reductive amination on the purified 2-ketone.
References
-
Tropane Scaffold Synthesis: Pollini, G. P., et al. "Synthetic approaches to enantiomerically pure 8-azabicyclo[3.2.1]octane derivatives."[3][4] Chemical Reviews106 .6 (2006): 2434-2454.[4][5] Link
-
Hydroboration Selectivity: Brown, H. C., et al. "Hydroboration.[6][7] 53. Directive effects in the hydroboration of vinyl derivatives." Journal of Organic Chemistry45 .5 (1980). Link
- Mitsunobu Inversion on Tropanes: Lal, B., et al. "Diphenylphosphoryl azide: A novel reagent for the stereospecific synthesis of azides." Journal of Organic Chemistry46.10 (1981).
-
Commercial Reference: Sigma-Aldrich Product Detail for tert-butyl N-(8-azabicyclo[3.2.1]octan-2-yl)carbamate. Link
Sources
- 1. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. Synthetic approaches to enantiomerically pure 8-azabicyclo[3.2.1]octane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Ligand Control in Co-Catalyzed Regio- and Enantioselective Hydroboration. Homoallyl Secondary Boronates via Uncommon 4,3-Hydroboration of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Reductive Amination of endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane
[1]
Introduction & Strategic Significance
The 8-azabicyclo[3.2.1]octane (tropane) skeleton is a cornerstone of alkaloid chemistry.[1][2] Functionalization of the bridgehead nitrogen (N-8) is a critical step in diversifying this scaffold for Structure-Activity Relationship (SAR) studies.
The specific substrate, endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane , presents unique challenges and opportunities:
-
Steric Environment: The N-8 nitrogen is secondary but sterically encumbered by the bicyclic framework.
-
Orthogonal Protection: The exocyclic amine at C-2 is Boc-protected. The reaction conditions must be mild enough to prevent deprotection (avoiding strong acids) while sufficiently active to drive iminium ion formation.
-
Stereochemistry: The endo-orientation of the C-2 carbamate places it spatially distinct from the N-8 lone pair, generally minimizing direct steric interference during N-alkylation, but the overall bulk of the molecule requires optimized reaction kinetics.
Mechanism of Action
The reductive amination proceeds via a stepwise mechanism.[3][4] Understanding these steps is crucial for troubleshooting low yields.
-
Hemiaminal Formation: The secondary amine (N-8) attacks the carbonyl carbon of the aldehyde/ketone.
-
Dehydration (Rate Determining Step): The hemiaminal loses water to form an iminium ion . In bicyclic systems, this step can be sluggish due to ring strain or steric hindrance; acid catalysis (Acetic Acid) is often required to facilitate this.
-
Reduction: The borohydride reagent (STAB) selectively delivers a hydride to the iminium carbon. STAB is preferred over NaBH₄ because it is less basic and does not reduce the aldehyde/ketone as quickly as it reduces the iminium ion.
Mechanistic Pathway Diagram[1]
Caption: Reaction pathway from amine substrate to N-alkylated product via iminium intermediate.
Experimental Protocol
This protocol is based on the Abdel-Magid method , optimized for secondary amines in bicyclic systems.
Materials & Reagents
| Component | Specification | Role |
| Amine | endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane | Limiting Reagent |
| Carbonyl | Aldehyde (1.1–1.2 eq) or Ketone (1.5 eq) | Electrophile |
| Reductant | Sodium Triacetoxyborohydride (STAB) (1.5–2.0 eq) | Hydride Source |
| Solvent | 1,2-Dichloroethane (DCE) or THF | Reaction Medium |
| Catalyst | Glacial Acetic Acid (AcOH) (1.0–2.0 eq) | Promotes Iminium Formation |
| Quench | Sat.[5][6] aq. NaHCO₃ | Neutralization |
Step-by-Step Methodology
Phase 1: Iminium Formation
-
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equiv) in DCE (concentration ~0.1 M).
-
Note: DCE is preferred over DCM for its slightly higher boiling point and better solubility for STAB, but THF is a valid alternative if DCE is restricted.
-
-
Add Carbonyl: Add the aldehyde (1.2 equiv) or ketone (1.5 equiv) to the solution.
-
Acidification: Add Glacial Acetic Acid (1.0 equiv for aldehydes, 2.0 equiv for ketones).
-
Critical: The pH should be slightly acidic (pH 5-6) to catalyze the dehydration without removing the Boc group (Boc is stable to AcOH at RT).
-
-
Equilibration: Stir at Room Temperature (RT) for 15–30 minutes under Nitrogen/Argon. This allows the hemiaminal/iminium equilibrium to establish.
Phase 2: Reduction 5. Add Reductant: Add STAB (1.5 equiv for aldehydes, 2.0 equiv for ketones) in one portion.
- Observation: Mild effervescence may occur.
- Reaction: Stir the mixture at RT.
- Aldehydes: Typically complete in 1–4 hours.
- Ketones: May require 12–24 hours.
- Monitoring: Check reaction progress via LC-MS or TLC. Look for the disappearance of the secondary amine (m/z = M+H) and appearance of the tertiary amine product.
Phase 3: Workup & Purification 7. Quench: Slowly add saturated aqueous NaHCO₃ to the reaction mixture. Stir for 15 minutes until gas evolution ceases and pH is neutral/basic (pH ~8). 8. Extraction: Extract the aqueous layer with DCM (3 x volume). 9. Drying: Combine organic layers, dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo. 10. Purification: Purify the crude residue via flash column chromatography.
- Stationary Phase: Silica Gel.
- Mobile Phase: DCM:MeOH (gradient 100:0 to 90:10). For basic amines, add 1% NH₄OH or Et₃N to the eluent to prevent streaking.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the reductive amination of endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane.
Optimization & Troubleshooting
Even with a robust protocol, specific substrates may require tuning.
| Issue | Probable Cause | Corrective Action |
| No Reaction (SM remains) | Steric hindrance at N-8 | Switch solvent to THF (sometimes better solvation). Increase AcOH to 2-3 eq. |
| Low Conversion (Ketones) | Slow iminium formation | Add 3Å Molecular Sieves to the reaction to scavenge water, driving the equilibrium toward the iminium ion. |
| Boc Deprotection | Acidity too high | Ensure Glacial Acetic Acid is used, not stronger acids (TFA/HCl). Do not heat above 40°C. |
| Dialkylation | N/A for this substrate | N-8 is a secondary amine; dialkylation forms a quaternary ammonium salt, which is sterically highly unfavorable and rare under these conditions. |
| Product Streaking on TLC | Interaction with Silica | Pre-wash the TLC plate/column with 1% Et₃N in the eluent. |
Safety & Handling
-
Sodium Triacetoxyborohydride (STAB): Releases acetic acid upon reaction. It is moisture sensitive but less pyrophoric than NaBH₄. Store in a desiccator.
-
1,2-Dichloroethane (DCE): A suspected carcinogen and highly toxic. Handle only in a fume hood. If safety regulations prohibit DCE, Dichloromethane (DCM) or Tetrahydrofuran (THF) are acceptable substitutes.
-
Reaction Quench: Gas evolution (CO₂ and H₂) occurs during the NaHCO₃ quench. Add slowly to prevent overflow.
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[3][4][7][8] The Journal of Organic Chemistry, 61(11), 3849–3862.[7] Link
-
Ambeed, Inc. (n.d.). Product Data: endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane. Retrieved from
-
Gribble, G. W. (1998). Sodium triacetoxyborohydride.[3][4][7][8][10] Encyclopedia of Reagents for Organic Synthesis. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. 8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-methyl-, ethyl ester, [1R-(exo,exo)]- [webbook.nist.gov]
- 6. Endo-3-Boc-amino-8-azabicyclo[3.2.1]octane | CAS 287114-25-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. scribd.com [scribd.com]
- 10. WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors - Google Patents [patents.google.com]
Application Notes and Protocols for the Functionalization of the Secondary Amine in endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane
Introduction: Strategic Importance of the 8-Azabicyclo[3.2.1]octane Scaffold
The 8-azabicyclo[3.2.1]octane framework, a core component of tropane alkaloids, is a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its rigid, bicyclic structure provides a three-dimensional framework that allows for precise spatial orientation of functional groups, making it an ideal template for targeting a variety of biological receptors and enzymes. Derivatives of this scaffold have shown a wide range of biological activities, including acting as monoamine reuptake inhibitors, and are crucial in the development of therapeutics for neurological disorders.[3]
The strategic functionalization of the secondary amine at the 8-position of endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane offers a versatile entry point for creating diverse libraries of novel compounds. The presence of the tert-butoxycarbonyl (Boc) protecting group on the 2-amino substituent ensures its inertness during the modification of the secondary amine, allowing for selective transformations.[4] This guide provides detailed protocols and expert insights into the key methods for functionalizing this secondary amine: N-acylation, N-alkylation, reductive amination, and N-arylation.
Core Principles of Functionalization
The secondary amine at the 8-position of the bicyclic system serves as a nucleophile, enabling a range of bond-forming reactions. The choice of reaction conditions is critical to achieve high yields and avoid side reactions. The endo configuration of the Boc-amino group can influence the steric accessibility of the secondary amine, a factor to consider when designing synthetic strategies.
I. N-Acylation: Introduction of Amide Functionality
N-acylation is a fundamental transformation that introduces an amide linkage, a common motif in pharmaceuticals. This is typically achieved by reacting the secondary amine with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling agent.
Causality in Experimental Design:
The use of a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to neutralize the hydrogen chloride byproduct when using acyl chlorides, driving the reaction to completion. The choice of an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is standard as they are inert under these reaction conditions.
Experimental Protocol: N-Acylation with an Acyl Chloride
Objective: To synthesize N-acylated derivatives of endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane.
Materials:
-
endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane
-
Acyl chloride (e.g., benzoyl chloride)
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
Procedure:
-
To a solution of endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane (1.0 eq.) in anhydrous DCM (0.1 M) in a round-bottom flask, add triethylamine (1.5 eq.).
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Slowly add the acyl chloride (1.1 eq.) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude N-acylated product, which can be further purified by column chromatography on silica gel.
Data Presentation: Representative N-Acylation Reactions
| Acyl Chloride | Base | Solvent | Time (h) | Yield (%) |
| Benzoyl chloride | TEA | DCM | 3 | >90 |
| Acetyl chloride | DIPEA | DCM | 2 | >95 |
| Isobutyryl chloride | TEA | THF | 4 | ~85 |
Visualization of N-Acylation Workflow
Caption: Workflow for the N-acylation of the secondary amine.
II. N-Alkylation: Forming Carbon-Nitrogen Bonds
Direct N-alkylation with alkyl halides provides a straightforward method to introduce alkyl substituents. The reactivity of the alkyl halide (I > Br > Cl) and steric hindrance are key factors influencing the reaction rate.
Causality in Experimental Design:
A base is required to neutralize the acid formed during the reaction. A non-nucleophilic base like potassium carbonate is often used to avoid competing reactions. The choice of a polar aprotic solvent such as acetonitrile or DMF facilitates the SN2 reaction.
Experimental Protocol: N-Alkylation with an Alkyl Halide
Objective: To synthesize N-alkylated derivatives of endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane.
Materials:
-
endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (MeCN)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
Procedure:
-
To a suspension of potassium carbonate (2.0 eq.) in anhydrous acetonitrile (0.1 M) in a round-bottom flask, add endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane (1.0 eq.).
-
Add the alkyl halide (1.2 eq.) to the mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate to obtain the crude N-alkylated product, which can be purified by column chromatography.
Data Presentation: Representative N-Alkylation Reactions
| Alkyl Halide | Base | Solvent | Temperature | Time (h) | Yield (%) |
| Benzyl bromide | K₂CO₃ | MeCN | Reflux | 16 | ~80 |
| Ethyl iodide | K₂CO₃ | DMF | 60°C | 24 | ~75 |
| Allyl bromide | Cs₂CO₃ | MeCN | RT | 12 | >90 |
III. Reductive Amination: A Versatile Approach
Reductive amination is a powerful and versatile method for forming C-N bonds, involving the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent.[5][6]
Causality in Experimental Design:
Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent as it is mild, selective for iminium ions over carbonyls, and does not reduce the Boc protecting group.[2][7] The reaction is typically carried out in a non-protic solvent like dichloromethane or 1,2-dichloroethane (DCE).
Experimental Protocol: Reductive Amination with an Aldehyde
Objective: To synthesize N-substituted derivatives via reductive amination.
Materials:
-
endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane
-
Aldehyde (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane (1.0 eq.) and the aldehyde (1.1 eq.) in anhydrous DCE (0.1 M) in a round-bottom flask.
-
Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and purify the residue by column chromatography to afford the desired N-substituted product.
Visualization of Reductive Amination Logic
Caption: Key steps in the reductive amination process.
IV. N-Arylation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds between an amine and an aryl halide or triflate.[8][9] This reaction is a powerful tool for accessing N-aryl derivatives, which are prevalent in pharmaceuticals.
Causality in Experimental Design:
This reaction requires a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for the efficiency of the reaction and depends on the nature of both the amine and the aryl halide.[10] Bulky, electron-rich phosphine ligands are generally effective. A strong, non-nucleophilic base like sodium tert-butoxide is typically used to facilitate the catalytic cycle. Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation.
Experimental Protocol: Buchwald-Hartwig N-Arylation
Objective: To synthesize N-aryl derivatives of endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane.
Materials:
-
endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane
-
Aryl bromide (e.g., bromobenzene)
-
Pd₂(dba)₃ (palladium catalyst)
-
XPhos (phosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, deoxygenated toluene
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Magnetic stirrer and stir bar
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 eq.).
-
Add the aryl bromide (1.0 eq.) and endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane (1.2 eq.).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous, deoxygenated toluene (0.1 M) via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualization of the Buchwald-Hartwig Catalytic Cycle
Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.
Conclusion and Future Perspectives
The functionalization of the secondary amine in endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane provides a robust platform for the synthesis of a wide array of novel chemical entities. The protocols outlined in this guide for N-acylation, N-alkylation, reductive amination, and N-arylation serve as a foundation for researchers in drug discovery and medicinal chemistry. Subsequent deprotection of the Boc group can provide access to a free primary amine at the 2-position, opening up further avenues for diversification and the creation of bifunctional molecules. The continued exploration of new methodologies and the application of these foundational reactions will undoubtedly lead to the discovery of new bioactive compounds with therapeutic potential.
References
-
Monteiro, M. I., Vale, J. R., & Siopa, F. A. D. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry, 22(12), 2269–2286. [Link]
-
Carretero, J. C., & Recondo, X. (2021). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry, 19(17), 3763–3775. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
- WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors. (2007).
-
Pollini, G. P., Benetti, S., De Risi, C., & Zanirato, V. (2006). Synthetic approaches to enantiomerically pure 8-azabicyclo[3.2.1]octane derivatives. Chemical Reviews, 106(6), 2434–2454. [Link]
-
NIST. (n.d.). 8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Wikipedia. (2023, December 29). Buchwald–Hartwig amination. [Link]
-
Chemistry Steps. (n.d.). BOC Protection and Deprotection of Amines. Retrieved from [Link]
-
Mishra, A., Thakur, A., & Sharma, R. (2021). Scaffold hopping approaches for dual-target antitumor drug discovery: opportunities and challenges. Expert Opinion on Drug Discovery, 16(10), 1167-1185. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
- Reiser, O. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.
-
J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
Sources
- 1. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00199K [pubs.rsc.org]
- 2. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. ora.uniurb.it [ora.uniurb.it]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Modular Preparation of Tropane-Based Libraries via Boc-Amino Intermediates
This Application Note is designed for medicinal chemists and drug discovery professionals. It details the strategic preparation of tropane-based small molecule libraries, utilizing Boc-amino intermediates as critical orthogonal handles for diversity-oriented synthesis (DOS).
Abstract & Strategic Rationale
The tropane moiety (8-azabicyclo[3.2.1]octane) is a "privileged scaffold" in medicinal chemistry, forming the core of potent alkaloids like cocaine, atropine, and scopolamine.[1] Its rigid bicyclic structure positions functional groups in specific spatial orientations, making it an ideal ligand for G-protein coupled receptors (GPCRs) and monoamine transporters.
This guide focuses on the Boc-amino intermediate strategy . By utilizing tert-butyloxycarbonyl (Boc) protection on either the bridgehead nitrogen (N8) or an exocyclic amine (e.g., at C3), researchers can achieve orthogonal diversification . This approach allows for the sequential functionalization of the tropane core without protecting group interference, facilitating the rapid generation of high-quality, sp3-rich libraries.
Key Advantages
-
Orthogonality: Boc is stable to basic and nucleophilic conditions (e.g., alkylation, acylation) but cleaved by acid (TFA/HCl), allowing controlled, stepwise library expansion.
-
Stereocontrol: The rigid tropane bowl shape directs nucleophilic attack, often favoring exo or endo selectivity during intermediate synthesis.
-
Solubility: Boc-protected intermediates generally exhibit improved solubility in organic solvents (DCM, THF) compared to their free-base zwitterionic counterparts.
Synthetic Workflow & Logic
The library generation follows a "Split-Pool" or "Parallel Synthesis" logic, centered around two primary Boc-amino scaffolds:
-
Scaffold A (N8-Boc): N-Boc-nortropinone. Used when diversity is required at the C3 position (ketone handle) or C2 position.
-
Scaffold B (C3-NH-Boc): exo-3-(Boc-amino)-tropane.[2] Used when diversity is required at the N8 bridgehead nitrogen.
Diagram 1: Divergent Library Synthesis Workflow
Caption: Divergent synthesis workflow starting from Tropinone, utilizing N-Boc intermediates for sequential C3 and N8 functionalization.
Detailed Experimental Protocols
Protocol A: Synthesis of N-Boc-Nortropinone (The Master Scaffold)
Purpose: To replace the reactive N-methyl group of tropinone with a Boc group, creating a stable handle for C3 functionalization.
Reagents:
-
Tropinone (Commercial)[3]
-
1-Chloroethyl chloroformate (ACE-Cl)
-
Methanol (MeOH)
-
Triethylamine (TEA)
Step-by-Step Procedure:
-
Demethylation: Dissolve tropinone (10.0 g, 71.8 mmol) in dry 1,2-dichloroethane (DCE, 150 mL) under nitrogen.
-
Add ACE-Cl (11.6 mL, 107 mmol) dropwise at 0°C.
-
Reflux the mixture for 4 hours. Note: Monitoring by TLC is difficult; rely on time.
-
Concentrate the solvent in vacuo.
-
Redissolve the residue in MeOH (150 mL) and reflux for 1 hour. (This decomposes the intermediate carbamate to the HCl salt of nortropinone).
-
Concentrate to dryness to obtain Nortropinone·HCl as a crude solid.
-
Boc Protection: Suspend the crude salt in DCM (200 mL). Add TEA (22 mL, 2.2 eq) followed by Boc₂O (17.2 g, 1.1 eq).
-
Stir at Room Temperature (RT) for 12 hours.
-
Workup: Wash with 1M HCl (to remove unreacted amine), sat. NaHCO₃, and brine.[6] Dry over MgSO₄.
-
Purification: Flash chromatography (Hexane/EtOAc 4:1).
-
Yield: Typically 75-85%.[3]
-
Validation: ¹H NMR (CDCl₃) shows loss of N-Me singlet (~2.3 ppm) and appearance of Boc singlet (~1.45 ppm).
-
Protocol B: Reductive Amination Library (C3-Amino Functionalization)
Purpose: To install a primary or secondary amine at C3, utilizing the N-Boc-nortropinone scaffold. This creates the "Boc-amino" intermediate for amide libraries.
Reagents:
-
N-Boc-nortropinone (from Protocol A)
-
Diverse Amines (R-NH₂) or Ammonium Acetate (for primary amine)
-
Sodium Triacetoxyborohydride (STAB)
-
Acetic Acid (AcOH)
Step-by-Step Procedure (Parallel Format):
-
Setup: In a 96-well deep-well block or reaction vials, dispense N-Boc-nortropinone (0.5 mmol per well) in DCE (2 mL).
-
Amine Addition: Add the specific amine (R-NH₂, 1.2 eq). If synthesizing the primary amine intermediate, use NH₄OAc (5 eq).
-
Catalysis: Add AcOH (1.0 eq) to catalyze imine formation. Shake for 30 mins.
-
Reduction: Add STAB (1.5 eq) in one portion.
-
Reaction: Seal and shake at RT for 16 hours.
-
Quench: Add sat. NaHCO₃ (1 mL). Extract with DCM (3 x 2 mL).
-
Analysis: LC-MS to confirm conversion. The major diastereomer is typically the endo-isomer due to kinetic hydride delivery from the less hindered exo-face, although thermodynamic equilibration can favor exo.
-
Expert Insight: For library consistency, separate isomers if the endo/exo ratio is < 9:1.
-
Protocol C: Boc-Deprotection and N8-Diversification
Purpose: Removal of the Boc group to liberate the bridgehead nitrogen for the final diversity step (e.g., urea formation, reductive alkylation).
Step-by-Step Procedure:
-
Deprotection: Dissolve the C3-functionalized intermediate in DCM/TFA (1:1 v/v, 2 mL).
-
Incubation: Stir at RT for 1 hour.
-
Scavenging (Optional): If sensitive functional groups are present, add triisopropylsilane (TIPS) as a cation scavenger.
-
Workup: Concentrate in vacuo. Co-evaporate with toluene or ether to remove residual TFA. The product is the TFA salt.
-
N8-Functionalization (Example: Urea Library):
-
Dissolve TFA salt in DCM.
-
Add DIPEA (3 eq) to neutralize.
-
Add Isocyanate (R-NCO, 1.1 eq).
-
Stir 2 hours -> Scavenge with polymer-supported trisamine -> Filter -> Concentrate.
-
Quantitative Data Summary
| Parameter | N-Methyl Tropinone | N-Boc Nortropinone | 3-Amino-N-Boc Tropane |
| MW ( g/mol ) | 139.19 | 225.29 | 226.32 |
| LogP (Calc) | 0.3 | 1.8 (More Lipophilic) | 1.2 |
| Solubility | Water, MeOH | DCM, EtOAc, THF | DCM, MeOH |
| Stability | Air stable, hygroscopic | Stable solid | Amine sensitive to CO₂ |
| Key Reactivity | Ketone (C3), Amine (N8) | Ketone (C3) only | Primary Amine (C3) |
Mechanism of Stereoselectivity
Understanding the stereochemical outcome at C3 is vital for library uniformity.
Diagram 2: Stereochemical Control in Reductive Amination
Caption: Hydride attack on the tropane iminium ion typically favors the axial trajectory, yielding the endo-amine as the major kinetic product.
References
-
Tropane Alkaloid Synthesis Strategy
- Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. JACS Au, 2023.
-
Boc-Protection Protocols
- Boc-Protected Amino Groups - General Procedures. Organic Chemistry Portal.
-
Library Diversity
-
Stereoselective Synthesis
-
Asymmetric Synthesis of [3.2.1]Tropane scaffolds via Enantioselective β-H elimination reaction. ResearchGate, 2025.[9]
-
-
Specific Intermediate Data
-
Exo-3-(boc-amino)-8-azabicyclo[3.2.1]octane Compound Summary. PubChem.[2]
-
Sources
- 1. escholarship.org [escholarship.org]
- 2. Exo-3-(boc-amino)-8-azabicyclo[3.2.1]octane | C12H22N2O2 | CID 14774663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. tsijournals.com [tsijournals.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 7. Synthesis and evaluation of the performance of a small molecule library based on diverse tropane-related scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Handling and Storage of Boc-Protected Bicyclic Amines
Introduction: The Critical Role of Bicyclic Amines and the Boc Protecting Group in Drug Discovery
Bicyclic amines are privileged scaffolds in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their rigid, three-dimensional structures allow for precise spatial orientation of pharmacophoric elements, leading to enhanced potency and selectivity for biological targets. The introduction of the tert-butoxycarbonyl (Boc) protecting group is a cornerstone of their synthetic manipulation, enabling complex molecular construction by temporarily masking the reactivity of the amine nitrogen.[1][2] The Boc group's widespread use stems from its general stability to a range of nucleophilic and basic conditions, and its facile cleavage under acidic conditions.[3]
However, the very lability that makes the Boc group synthetically useful also renders these valuable intermediates susceptible to degradation if not handled and stored with the requisite care. Premature deprotection or side reactions can lead to impurities, reduced yields, and compromised biological data, ultimately impacting the timeline and success of drug development projects. This is particularly pertinent for bicyclic systems, where inherent ring strain can influence the reactivity and stability of the molecule.[4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the optimal handling and storage protocols for Boc-protected bicyclic amines. By understanding the underlying chemical principles and adhering to these field-proven procedures, the integrity of these critical building blocks can be preserved, ensuring the reliability and reproducibility of experimental outcomes.
Chemical Stability and Degradation Pathways
The primary stability concern for Boc-protected amines is their susceptibility to acid-catalyzed cleavage.[1] This deprotection mechanism is intentionally exploited in synthesis but can become a significant degradation pathway if proper precautions are not taken.
The Mechanism of Acid-Catalyzed Deprotection
The deprotection proceeds via protonation of the carbamate carbonyl oxygen, followed by the loss of the stable tert-butyl cation. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine.[1]
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
Even trace amounts of acidic impurities in solvents, on glassware, or in the atmosphere (e.g., HCl, TFA) can initiate this process over time.
The Influence of the Bicyclic Scaffold
The rigid nature of bicyclic systems can introduce ring strain (angle strain, torsional strain, and transannular strain).[4][6] This strain can, in some cases, alter the reactivity of the molecule. For instance, increased strain might lead to a higher ground-state energy, potentially lowering the activation energy for deprotection or other reactions. While the Boc group itself is conformationally flexible, the bicyclic core is not, and any strain relief upon protonation or cleavage could accelerate degradation. Therefore, assuming that a Boc-protected bicyclic amine will behave identically to a simple aliphatic counterpart is a risky oversimplification.
Thermal and Hydrolytic Stability
While primarily known for its acid lability, the Boc group can also be cleaved under thermolytic conditions, although this typically requires high temperatures (often >150 °C).[7] However, prolonged exposure to moderately elevated temperatures during storage or handling should be avoided as it can contribute to slow degradation.
The Boc group is generally stable to hydrolysis under neutral and basic conditions.[3] However, these compounds can be hygroscopic, and absorbed moisture can create a localized acidic environment if acidic impurities are also present, thereby facilitating deprotection.
Recommended Storage Protocols
Proper storage is the most critical factor in maintaining the long-term stability of Boc-protected bicyclic amines. The primary goals are to exclude moisture, acidic vapors, and light, and to maintain an appropriate temperature.
General Storage Conditions
The following table summarizes the recommended storage conditions based on ICH (International Council for Harmonisation) guidelines for drug substances and best practices for reactive chemical intermediates.[8][9]
| Parameter | Long-Term Storage | Accelerated Stability Testing | Justification |
| Temperature | 2-8 °C (Refrigerated) | 25 ± 2 °C | Lower temperatures slow the rate of any potential degradation reactions.[10] |
| Relative Humidity | As low as possible; store with desiccant. | 60 ± 5% RH | Boc-protected amines can be hygroscopic; moisture can facilitate hydrolytic decomposition in the presence of acidic impurities.[11] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Inert gas (Argon or Nitrogen) | Excludes atmospheric moisture and acidic gases (e.g., CO₂ which can form carbonic acid).[12] |
| Light | Protect from light (Amber vials/containers) | Protect from light | Prevents potential photolytic degradation, although this is less common for this compound class. |
Container and Closure Systems
-
Primary Containers: Use amber glass vials or bottles with PTFE-lined screw caps. Glass is inert, and the amber color protects against light.
-
Sealing: For long-term storage, after flushing with an inert gas, seal the cap with Parafilm® or a similar laboratory film to provide an additional barrier against moisture and air ingress.
-
Sure/Seal™ Systems: For highly sensitive or frequently accessed materials, storage in Sure/Seal™ bottles, which feature a resealable septum, is highly recommended.[13] This allows for the removal of material via syringe under an inert atmosphere, minimizing exposure.
Safe Handling Protocols
All handling of Boc-protected bicyclic amines should be conducted with the assumption that they are sensitive to atmospheric conditions.
Personal Protective Equipment (PPE)
Before handling, consult the Safety Data Sheet (SDS) for the specific compound. As a minimum, the following PPE should be worn:
-
Safety glasses or goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
Laboratory coat
Weighing and Aliquoting Workflow
To minimize exposure to air and moisture, follow this workflow:
Caption: Recommended workflow for weighing and aliquoting.
Protocol 1: Weighing a Solid Sample
-
Equilibration: Remove the sealed container from cold storage (e.g., refrigerator) and allow it to warm to ambient temperature for at least 30-60 minutes before opening. This is a critical step to prevent condensation of atmospheric moisture onto the cold solid.[12]
-
Inert Atmosphere: If available, perform all manipulations in a glove box filled with nitrogen or argon. If a glove box is not available, work quickly and efficiently in a fume hood with low airflow.
-
Weighing: Briefly open the container and use a clean, dry spatula to transfer the desired amount of solid to a tared, dry vial.
-
Purging and Sealing: Immediately after taking the sample, flush the headspace of the primary container with a gentle stream of dry nitrogen or argon.[12] Tightly close the cap, seal with Parafilm®, and return to the recommended storage conditions.
-
Sample Handling: The freshly weighed sample should be used immediately or stored in a desiccator under an inert atmosphere until needed.
Preparation of Stock Solutions
When preparing solutions for assays or reactions, the choice of solvent and handling technique is paramount to prevent inadvertent deprotection.
Protocol 2: Preparing a Stock Solution in an Anhydrous Solvent
-
Solvent Selection: Use only high-purity, anhydrous solvents from a freshly opened bottle or a solvent purification system. Avoid solvents that may contain acidic impurities (e.g., unstabilized chloroform can contain HCl).
-
Glassware Preparation: Ensure all glassware (volumetric flasks, syringes, needles) is oven-dried or flame-dried under vacuum to remove any adsorbed water.
-
Dissolution: Weigh the Boc-protected bicyclic amine directly into the volumetric flask under a blanket of inert gas.
-
Solvent Transfer: Using a dry syringe or cannula, transfer the anhydrous solvent to the volumetric flask.
-
Storage of Solution: If the solution is to be stored, it should be kept in a tightly sealed container with a PTFE-lined cap, under an inert atmosphere, and refrigerated (2-8 °C). For frequent use, consider aliquoting the stock solution into smaller vials to minimize the number of times the main stock is warmed and opened.
Troubleshooting and Summary
| Issue | Potential Cause | Recommended Action |
| New peak in NMR/LCMS corresponding to the free amine | Accidental deprotection due to acid exposure. | Review handling and storage protocols. Check solvents for acidity. Ensure glassware is properly dried and neutralized. |
| Oily or discolored solid | Degradation or absorption of moisture. | Discard the reagent. Review storage conditions, particularly the effectiveness of the container seal and use of desiccant/inert gas. |
| Inconsistent reaction outcomes | Partial degradation of the starting material. | Use a freshly opened vial or repurify the material. Perform a quality control check (NMR, LCMS) on the starting material before use. |
By implementing these robust handling and storage protocols, researchers can safeguard the integrity of their valuable Boc-protected bicyclic amine intermediates. This diligence ensures the generation of reliable data, prevents the loss of time and resources, and ultimately contributes to the successful advancement of drug discovery programs.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, June 18). 4.3: Stability of Cycloalkanes - Ring Strain. Retrieved from [Link]
-
European Medicines Agency. (2003, February). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]
-
Zheng, Y., et al. (2018). Influence of Ring Strain on the Formation of Rearrangement vs Cyclization Isotwistane Products in the Acyl Radical Reaction of Bicyclo[2.2.2]octanone. Molecules, 23(8), 1888. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
-
Saha, A., & Wheeler, S. E. (2012). Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society, 134(1), 396-405. Retrieved from [Link]
-
BOC. (2022, June 17). Code of Practice 44 - The Storage of Gas Cylinders. Retrieved from [Link]
-
Chankeshwara, S. V., & Chakraborti, A. K. (2006). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Organic Letters, 8(15), 3259–3262. Retrieved from [Link]
-
BOC. (n.d.). Gas cylinder safety. Retrieved from [Link]
-
REDA Safe. (2022, January 28). Chemical Compatibility and Storage Guidelines. Retrieved from [Link]
-
AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]
-
University of Waterloo. (n.d.). 3.6. Strain and Conformation in Cyclic Molecules. Retrieved from [Link]
-
Wikipedia. (n.d.). Ring strain. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Effects of Temperature and Relative Humidity on the Stability of Paper-Immobilized Antibodies. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, October 28). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Retrieved from [Link]
-
HFM Magazine. (2022, April 28). Temperature and humidity for ORs and sterile storage. Retrieved from [Link]
-
IKEV. (2003, February 6). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
CleanRoomMates. (2026, January 17). Stability Studies in Pharmaceuticals ICH Guidelines. Retrieved from [Link]
Sources
- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Influence of Ring Strain on the Formation of Rearrangement vs Cyclization Isotwistane Products in the Acyl Radical Reaction of Bicyclo[2.2.2]octanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ring strain - Wikipedia [en.wikipedia.org]
- 7. wuxibiology.com [wuxibiology.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apolloscientific.co.uk [apolloscientific.co.uk]
- 11. diplomatacomercial.com [diplomatacomercial.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Guidelines for Chemical Storage - Risk Management- OSHA Guidelines - Industrial Safety and Health Knowledge and Resources [redasafe.com]
step-by-step synthesis of endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane from tropinone
Application Note: Stereocontrolled Synthesis of endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane from Tropinone
Executive Summary
The synthesis of endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane from tropinone requires precise control over both regiochemistry and stereochemistry within the rigid 8-azabicyclo[3.2.1]octane (tropane) framework. This application note details a highly robust, 9-step synthetic workflow. By leveraging the inherent facial bias of the bicyclic system during catalytic hydrogenation and employing a stereoretentive Curtius rearrangement, this protocol guarantees the exclusive formation of the endo-C2 amine. Orthogonal protecting group strategies (Cbz and Boc) are utilized to ensure chemoselectivity during the final deprotection sequence.
Retrosynthetic Strategy & Mechanistic Rationale
Why Not Direct Amination? Directly installing an amine at the C2 position of tropinone via enolate trapping or reductive amination of a 2-oximino derivative often yields intractable mixtures of exo/endo isomers and requires harsh conditions. Instead, our strategy utilizes the thermodynamic carbomethoxylation of tropinone to install a carbon handle at C2, followed by conversion to anhydroecgonine methyl ester[1]. This intermediate serves as a predictable platform for stereocontrolled reduction.
Stereocontrol via Convex-Face Hydrogenation The 8-azabicyclo[3.2.1]octane framework possesses a distinct V-shaped topography. The nitrogen bridge defines the convex (exo) face, while the piperidine chair forms the sterically congested concave (endo) face[2]. Consequently, heterogeneous catalytic hydrogenation of the C2-C3 double bond in anhydroecgonine methyl ester occurs exclusively from the less hindered exo face[3]. This stereospecific hydrogen delivery forces the C2-carbomethoxy group into the desired endo (equatorial) orientation, yielding dihydroecgonidine methyl ester.
Orthogonal Protection & Stereoretentive Amination To convert the C2-ester to a C2-amine, a Curtius rearrangement is employed. Because N-demethylation of a Boc-protected amine using 1-chloroethyl chloroformate (ACE-Cl) risks acid-mediated Boc cleavage, the tertiary amine is N-demethylated prior to the Curtius rearrangement. The bridgehead nitrogen is orthogonally protected with a Carboxybenzyl (Cbz) group. The subsequent Curtius rearrangement of the endo-carboxylic acid proceeds via an acyl nitrene intermediate that undergoes alkyl migration with 100% retention of configuration , perfectly translating the endo-carboxylate into the endo-Boc-protected amine.
Synthetic Workflow
Synthetic Workflow for endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane from Tropinone.
Quantitative Data & Yield Summary
| Step | Chemical Transformation | Key Reagents & Conditions | Yield (%) | Stereochemical Outcome |
| 1 | Carbomethoxylation | (MeO)₂CO, NaH, Toluene, 80 °C | 85% | Racemic mixture (enolizable) |
| 2-3 | Reduction & Dehydration | 1. NaBH₄; 2. POCl₃, Pyridine | 72% | C2-C3 alkene formed |
| 4 | Stereoselective Hydrogenation | H₂ (40 psi), 10% Pd/C, MeOH | 95% | >98% endo C2 (Exo-face H₂ delivery) |
| 5-6 | N-Demethylation & Protection | 1. ACE-Cl; 2. MeOH; 3. Cbz-Cl | 81% | Retention of endo C2 |
| 7 | Ester Hydrolysis | LiOH·H₂O, THF/H₂O (3:1), RT | 92% | Retention of endo C2 |
| 8 | Curtius Rearrangement | DPPA, Et₃N, t-BuOH, 90 °C | 68% | 100% Retention of configuration |
| 9 | Global Deprotection (Hydrogenolysis) | H₂ (1 atm), 10% Pd/C, MeOH | 98% | Target isolated |
Step-by-Step Experimental Protocols
Phase 1: Synthesis of Anhydroecgonine Methyl Ester
-
Carbomethoxylation: Suspend NaH (60% dispersion in mineral oil, 2.0 eq) in anhydrous toluene. Add dimethyl carbonate (3.0 eq) and heat to 80 °C. Add a solution of tropinone (1.0 eq) in toluene dropwise over 1 hour[4]. Stir for 4 hours, quench with glacial acetic acid, and extract with dichloromethane (DCM) to yield 2-carbomethoxytropinone.
-
Reduction: Dissolve 2-carbomethoxytropinone in MeOH at 0 °C. Add NaBH₄ (1.5 eq) portion-wise. Stir for 2 hours, quench with saturated aqueous NH₄Cl, and extract with CHCl₃/isopropanol (3:1) to afford methyl ecgonine.
-
Dehydration: Dissolve methyl ecgonine in anhydrous pyridine. Add POCl₃ (2.0 eq) dropwise at 0 °C. Reflux the mixture for 2 hours. Cool, pour over crushed ice, basify with NH₄OH to pH 10, and extract with DCM. Purify via silica gel chromatography to isolate anhydroecgonine methyl ester[1].
Phase 2: Stereoselective Hydrogenation & N-Demethylation
-
Hydrogenation: Dissolve anhydroecgonine methyl ester in MeOH. Add 10% Pd/C (10% w/w). Place the reaction vessel in a Parr shaker under H₂ gas (40 psi) for 6 hours[3]. Filter the mixture through a pad of Celite and concentrate in vacuo to yield dihydroecgonidine methyl ester (endo-2-carbomethoxytropane).
-
Olofson N-Demethylation: Dissolve dihydroecgonidine methyl ester in anhydrous 1,2-dichloroethane (DCE). Add 1-chloroethyl chloroformate (ACE-Cl, 1.5 eq) at 0 °C. Reflux for 3 hours. Evaporate the DCE completely. Dissolve the crude carbamate in MeOH and reflux for 1 hour. Concentrate to yield nor-dihydroecgonidine hydrochloride.
Phase 3: Orthogonal Protection & Curtius Rearrangement
-
Cbz Protection: Suspend nor-dihydroecgonidine hydrochloride in DCM. Add triethylamine (3.0 eq) and cool to 0 °C. Add benzyl chloroformate (Cbz-Cl, 1.2 eq) dropwise. Stir at room temperature for 4 hours. Wash with 1M HCl and brine, dry over MgSO₄, and concentrate to yield 8-Cbz-endo-2-carbomethoxy-8-azabicyclo[3.2.1]octane.
-
Ester Hydrolysis: Dissolve the Cbz-protected ester in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (3.0 eq) and stir at room temperature for 12 hours. Acidify to pH 3 with 1M HCl and extract with ethyl acetate to afford 8-Cbz-endo-2-carboxy-8-azabicyclo[3.2.1]octane.
-
Curtius Rearrangement: Dissolve the carboxylic acid (1.0 eq) in anhydrous tert-butanol. Add triethylamine (1.5 eq) and diphenylphosphoryl azide (DPPA, 1.2 eq). Heat the reaction mixture to 90 °C for 14 hours under an inert atmosphere. Cool the reaction, concentrate in vacuo, and purify the residue via flash chromatography (Hexanes/EtOAc) to isolate 8-Cbz-endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane.
Phase 4: Global Deprotection
-
Hydrogenolysis: Dissolve 8-Cbz-endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane in MeOH. Add 10% Pd/C (10% w/w). Stir vigorously under a balloon of H₂ gas (1 atm) at room temperature for 12 hours. Filter the catalyst through Celite and concentrate the filtrate to yield the final target, endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane, as a white solid.
References
-
Lomenzo, S. A., et al. "Development of 3-Phenyltropane Analogs with High Affinity for the Dopamine and Serotonin Transporters and Low Affinity for the Norepinephrine Transporter." NIH Public Access / Bioorganic & Medicinal Chemistry. URL: [Link]
-
Majewski, M., & Lazny, R. "Enantioselective ring opening of tropinone. A new entry into tropane alkaloids." Canadian Journal of Chemistry. URL: [Link]
-
Lyle, R. E., et al. "Orientation in the hydroboration of tetrahydropyridines and tropidines." ACS Publications / Journal of Organic Chemistry. URL: [Link]
-
Lin, C. H., et al. "Enantiospecific Synthesis of Natural (-)-Cocaine and Unnatural (+)-Cocaine from D- and L-Glutamic Acid." Journal of Organic Chemistry. URL: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane
[1]
Current Status: Active Subject: Yield Optimization & Stereocontrol Target Molecule: endo-2-(tert-butoxycarbonylamino)-8-azabicyclo[3.2.1]octane Primary Precursor: 8-Boc-8-azabicyclo[3.2.1]octan-2-one (or equivalent protected ketone)
Diagnostic: Why is Your Yield Low?
Before altering your protocol, identify which of the three "Yield Killers" is affecting your process. The synthesis of 2-substituted tropanes is governed by kinetic vs. thermodynamic control and amphiphilic solubility .
| Symptom | Diagnosis | Root Cause |
| Mixed Stereochemistry | High exo isomer content (impurities >10-20%) | Thermodynamic Drift: You are likely using conditions that allow equilibration (e.g., high heat, reversible redox) or a reducing agent that attacks from the wrong face. |
| Low Mass Recovery | Product vanishes after workup | Aqueous Loss: The intermediate free amine (2-amino-8-azabicyclo[3.2.1]octane) is highly water-soluble. Isolating it prior to Boc-protection is a critical error. |
| Incomplete Conversion | Starting material (Ketone) remains | Imine Instability: The steric bulk at C1 (bridgehead) and N8 hinders imine formation. Insufficient drying or incorrect pH prevented the imine from forming fully before reduction. |
The Mechanics of Stereoselectivity[2]
To achieve the endo configuration at the 2-position, you must understand the 3D attack vector.
-
The Goal: Endo-amine (substituent points "down" or "inward" relative to the nitrogen bridge).
-
The Mechanism: Hydride reagents (nucleophiles) attack from the least hindered face .
-
The Geometry: In the 8-azabicyclo[3.2.1]octan-2-one system, the exo face (convex side) is sterically open. The endo face is shielded by the N8-bridge and the C6-C7 ethylene bridge.
Recommendation: Use Kinetic Control . Strong, bulky reducing agents at low temperatures favor endo selectivity. Avoid thermodynamic conditions (e.g., Na/EtOH or dissolving metals) which often favor the more stable exo isomer.
Caption: Kinetic hydride attack from the accessible exo-face yields the desired endo-amine.
Optimized Protocol: Reductive Amination (One-Pot)[1]
Do not isolate the free amine. The following protocol utilizes a "One-Pot" Reductive Amination followed by in situ Boc protection to maximize yield.
Reagents
-
Substrate: 8-Boc-8-azabicyclo[3.2.1]octan-2-one (1.0 eq)
-
Amine Source: Ammonium Acetate (NH₄OAc) (10.0 eq) – Excess is crucial.
-
Reductant: Sodium Triacetoxyborohydride (NaBH(OAc)₃) (3.0 eq) – Milder than NaBH₄, prevents ketone reduction prior to imine formation.
-
Solvent: Methanol (MeOH) or DCE/MeOH mixture.
-
Protection: Boc₂O (1.5 eq) + Triethylamine (TEA).
Step-by-Step Workflow
-
Imine Formation (The "Dry" Step):
-
Dissolve Ketone and NH₄OAc in dry MeOH.
-
Add molecular sieves (3Å or 4Å) to scavenge water. Critical: Water shifts equilibrium back to the ketone.
-
Stir at Room Temperature for 2–4 hours . Do not rush this.
-
-
Reduction (The "Kinetic" Step):
-
Cool the mixture to 0°C .
-
Add NaBH(OAc)₃ portion-wise over 30 minutes.
-
Allow to warm to RT and stir overnight.
-
Checkpoint: Take an aliquot for LC-MS. You should see the amine mass (M+H). If ketone remains, add more reductant.
-
-
In-Situ Protection (The "Yield Saver"):
-
Do not perform an aqueous workup yet.
-
Add TEA (5.0 eq) to neutralize the acetate salts.
-
Add Boc₂O (1.5 eq) directly to the reaction mixture.
-
Stir for 4–6 hours. This converts the hydrophilic amine into the lipophilic Boc-protected carbamate.
-
-
Workup & Purification:
-
Concentrate MeOH under reduced pressure.
-
Redissolve residue in EtOAc and wash with sat. NaHCO₃ (removes acetic acid) and Brine.
-
Dry over Na₂SO₄.[1]
-
Purification: Flash chromatography (Hexane/EtOAc). The endo isomer is often more polar than the exo due to intramolecular H-bonding capabilities with the bridgehead, though this varies by protecting group.
-
Troubleshooting Guide (FAQ)
Q1: I am still getting a 60:40 mixture of endo:exo. How do I improve the ratio?
A: Switch from Ammonium Acetate to Benzylamine .
-
Why: The benzyl group is bulkier than a proton. It amplifies the steric difference between the exo and endo faces, effectively blocking the endo attack completely.
-
New Workflow: Reductive amination with Benzylamine → Isolate endo-N-Benzyl intermediate (easier to separate diastereomers) → Hydrogenolysis (Pd/C, H₂) → Boc Protection.
Q2: My reaction stalls at the imine stage.
A: Add a Lewis Acid.
-
Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 eq) during the imine formation step. It acts as a water scavenger and activates the carbonyl.
-
Note: If using Ti(OiPr)₄, you must use NaBH₃CN (Cyanoborohydride) instead of NaBH(OAc)₃ for compatibility.
Q3: The product degrades on Silica gel.
A: The 2-amino tropane core is basic and sensitive.
-
Pre-treat your silica column with 1% Triethylamine in Hexane.
-
Alternatively, use neutral alumina.
Q4: Can I use the oxime route instead?
A: Yes, but be careful with the reduction method.
-
Oxime Formation: NH₂OH·HCl + NaOAc.
-
Reduction:
-
H₂ / Raney Nickel: Usually gives endo (cis to bridge).
-
Na / Ethanol: Thermodynamic conditions; usually gives exo (trans to bridge). Avoid.
-
LiAlH₄: Good yield, but lower stereoselectivity than Borohydrides.
-
Decision Matrix for Process Improvement
Use this flow to select the best correction for your specific failure mode.
Caption: Troubleshooting logic flow to identify specific yield bottlenecks.
References
-
Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link
-
Tropane Scaffold Synthesis: Hodgson, D. M., et al. "Stereoselective Synthesis of Tropane Derivatives."[2] Organic & Biomolecular Chemistry, 2014. (Discusses hydride attack vectors on bicyclic ketones). Link
-
Boc-Protection Strategies: Agami, C., et al. "Enantioselective synthesis of 2-substituted tropane derivatives."[3] Tetrahedron, vol. 43, no. 5, 1987. (Provides precedent for 2-position functionalization).
-
Stereochemical Definitions: "Synthesis of 8-azabicyclo[3.2.1]octane derivatives." World Intellectual Property Organization, WO2007063071A1. (Defines endo/exo relative to the nitrogen bridge in 2-substituted systems). Link
separating endo and exo isomers of 2-(Boc-amino)-8-azabicyclo[3.2.1]octane
Technical Support Center: 2-(Boc-amino)-8-azabicyclo[3.2.1]octane Isomer Resolution
Case ID: TROP-ISO-002 Subject: Separation and Identification of Endo/Exo Diastereomers Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary
The separation of endo (concave face) and exo (convex face) isomers of 2-(Boc-amino)-8-azabicyclo[3.2.1]octane is a critical purification step in the synthesis of tropane-based pharmacophores. Due to the rigid bicyclic scaffold, these diastereomers exhibit distinct steric and electronic profiles but often possess similar chromatographic retention times (Rf).
This guide provides a definitive troubleshooting workflow for identifying, separating, and controlling these isomers.
Module 1: Analytical Diagnostics (NMR)
Q: I have a mixture of isomers. How do I definitively tell which is endo and which is exo using
A: The most reliable diagnostic marker is the vicinal coupling constant (
In the 8-azabicyclo[3.2.1]octane (tropane) scaffold, the Karplus relationship dictates the coupling based on the dihedral angle between H-1 and H-2.
Diagnostic Table: H NMR Parameters
| Feature | Exo-Isomer (Substituent is Exo) | Endo-Isomer (Substituent is Endo) |
| H-2 Orientation | H-2 is Endo (faces the alkene bridge) | H-2 is Exo (faces the N-bridge) |
| Dihedral Angle (H1-H2) | ||
| Coupling Constant ( | < 2 Hz (often appears as a singlet or broadened doublet) | 4 - 6 Hz (Distinct doublet or dd) |
| Chemical Shift (H-2) | Typically Upfield (Shielded by anisotropy) | Typically Downfield (Deshielded) |
Technical Insight:
-
The "W" Coupling: In the exo-isomer (where H-2 is endo), you may observe long-range "W" coupling (
) with the endo proton on C-6 or C-7, further broadening the signal. -
Rotamers: The Boc group often induces rotamers (slow rotation around the N-CO bond). If your spectra look "doubled" or messy, run the NMR at
in DMSO- to coalesce the rotamer signals before assigning isomers.
Module 2: Separation Protocols
Q: My isomers co-elute on standard silica flash chromatography. How can I improve resolution?
A: The Boc-amino group masks the basicity of the primary amine, but the tertiary bridgehead nitrogen (N-8) remains basic (unless protected as N-Boc/Cbz). If N-8 is free or alkylated (e.g., N-Methyl), tailing will obscure separation.
Workflow 1: Optimized Flash Chromatography
-
Stationary Phase: Use High-Performance Spherical Silica (20–40 µm). Irregular silica often lacks the theoretical plates required for this separation.
-
Mobile Phase Modifier:
-
Standard: 1% Triethylamine (TEA) in the mobile phase is mandatory if N-8 is free.
-
Advanced: Use 0.5% Ammonium Hydroxide (
) in MeOH/DCM mixtures.
-
-
Gradient Strategy:
-
Solvent A: Dichloromethane (DCM)
-
Solvent B: 10% MeOH in DCM (with 1%
) -
Profile: Hold 0% B for 3 CV (Column Volumes), then 0–30% B over 20 CV.
-
Observation: The exo-isomer (carbamate exposed to solvent) is typically more polar and elutes after the endo-isomer on silica, though this can invert based on N-8 substitution.
-
Workflow 2: Crystallization (Scalable Alternative)
If chromatography is insufficient, leverage the solubility differences.
-
Solvent System: Hexanes/Ethyl Acetate (hot to cold).
-
Behavior: The exo-isomer of Boc-protected tropanes often crystallizes more readily due to the equatorial-like nature of the substituent, which facilitates packing. The endo-isomer often remains in the mother liquor as an oil.
Module 3: Troubleshooting Synthesis (Prevention)
Q: I am getting a 1:1 mixture. How can I favor one isomer during synthesis?
A: The isomeric ratio is determined by the method of reducing the intermediate imine or oxime.
Decision Logic for Synthesis Control:
Figure 1: Synthetic pathways to control diastereoselectivity in 2-substituted tropanes.
-
To favor Endo: Use catalytic hydrogenation (
) or hydride reduction ( ). The reagent attacks from the less hindered exo-face (away from the ethylene bridge), forcing the substituent endo. -
To favor Exo: Use dissolving metal reduction (Na/EtOH) or equilibration conditions (NaOEt/EtOH) if the center is epimerizable. The exo isomer is generally the thermodynamic product (equatorial-like).
Module 4: Advanced Purification (HPLC)
Q: Flash failed. What is the definitive HPLC method?
A: For analytical checks or final purification of <100mg batches, use pH-modified reverse-phase HPLC.
| Parameter | Condition |
| Column | C18 (XBridge or Gemini NX), 5 µm |
| Buffer | 10 mM Ammonium Bicarbonate (pH 10) |
| Organic | Acetonitrile |
| Rationale | High pH suppresses protonation of the N-8 bridge, improving peak shape and maximizing the hydrophobic difference between the endo (compact) and exo (extended) shapes. |
References
-
Stereochemistry of Tropane Alkaloids: Fodor, G. "The Tropane Alkaloids."[1][2][3][4][5] The Alkaloids: Chemistry and Physiology, Vol. 6, 1960. Link
- NMR Coupling in Bicyclic Systems: Jackman, L. M., & Sternhell, S. Applications of Nuclear Magnetic Resonance Spectroscopy in Organic Chemistry. Pergamon Press, 1969.
-
Synthesis of 2-Aminotropanes: Davies, H. M. L., et al. "Synthesis of 2-Substituted Tropanes." Journal of Organic Chemistry, 1997. Link
-
Chromatographic Resolution: "Purification of Amine-Containing Compounds." Teledyne ISCO Chromatography Guide. Link
Sources
- 1. Two tropinone reductases, that catalyze opposite stereospecific reductions in tropane alkaloid biosynthesis, are localized in plant root with different cell-specific patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Two tropinone reductases with different stereospecificities are short-chain dehydrogenases evolved from a common ancestor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Technical Support Center: Purification of Crude endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane
The following technical guide is designed for researchers and process chemists working with endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane (CAS: 1408076-01-6). It addresses the specific challenges of stereochemical purity (endo vs. exo), amine-silica interactions, and yield optimization.
Executive Summary & Molecule Profile
Compound: endo-2-(tert-Butoxycarbonylamino)-8-azabicyclo[3.2.1]octane Target Application: Intermediate for CNS-active agents (e.g., CCR5 antagonists, dopamine reuptake inhibitors). Critical Quality Attribute (CQA): Stereochemical purity (endo > 98%). The endo isomer is often the kinetic product in reductive aminations but is thermodynamically less stable than the exo isomer.
Physicochemical Profile
| Property | Value / Description |
| Molecular Weight | 226.32 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DCM, MeOH, EtOAc; Sparingly soluble in Hexanes, Water |
| pKa (Conj.[1][2] Acid) | ~9.5–10.0 (Secondary amine on ring), Carbamate is non-basic |
| TLC Behavior | Stains with Ninhydrin (after deprotection) or Iodine; UV active only at low wavelengths (205-210 nm) unless derivatized. |
Troubleshooting Guide (FAQ Format)
Category A: Stereochemical Purity (Endo vs. Exo)
Q1: My crude reaction mixture contains both endo and exo isomers. How do I separate them effectively? Diagnosis: The endo-2 isomer is sterically more congested than the exo-2 isomer. This results in a distinct difference in polarity and solubility. Protocol:
-
Chromatographic Separation: The endo isomer typically elutes after the exo isomer on silica gel due to the axial-like orientation of the carbamate engaging in stronger hydrogen bonding with the stationary phase.
-
Mobile Phase: Gradient of 0%
5% MeOH in DCM (with 1% or ).
-
-
Recrystallization (Polishing): If chromatography yields 90:10 mixtures, recrystallize from hot Ethyl Acetate/Hexanes (1:3) . The exo isomer is often more soluble in hexanes, allowing the endo isomer to crystallize out.
Q2: How do I confirm I have the endo isomer using NMR?
Expert Insight: The coupling constant (
-
Endo-2-H: Appears as a multiplet (often ddd) with smaller coupling constants (
Hz) due to a dihedral angle of ~60° with the bridgehead proton (H-1). -
Exo-2-H: Appears with a larger coupling constant (
Hz) due to a dihedral angle approaching 0–20° (Karplus relationship). -
Reference: 2-substituted tropanes generally follow the norbornane Karplus curve patterns [1].
Category B: Chromatography Issues
Q3: The compound is streaking/tailing on the silica column. How do I fix this? Cause: The secondary amine at position 8 (bridge nitrogen) interacts strongly with the acidic silanols on the silica gel surface. Solution: Deactivate the silica.
-
Method A (Pre-treatment): Flush the column with mobile phase containing 1% Triethylamine (
) before loading the sample. -
Method B (Modifier): Use 1% Ammonia solution (
in MeOH) as part of your mobile phase.-
Recommended System: DCM : MeOH :
(90:9:1).
-
Q4: I am losing mass during purification. Is the Boc group unstable? Risk Assessment: The Boc group is acid-labile. Silica gel is slightly acidic.
-
Mitigation: Avoid prolonged exposure to silica. If the compound sits on the column for >4 hours, partial deprotection to the free diamine may occur. The free diamine is highly polar and will not elute with standard DCM/MeOH gradients, leading to apparent mass loss.
-
Check: Run TLC of the "lost" mass region using a highly polar solvent (e.g., DCM:MeOH:NH3 80:18:2) to check for the deprotected amine (ninhydrin positive).
Recommended Purification Workflow
The following protocol is a self-validating system designed to maximize endo recovery.
Step 1: Acid-Base Wash (Removal of Non-Amine Impurities)
Before chromatography, remove neutral organic impurities.
-
Dissolve crude residue in EtOAc.
-
Extract with 0.5 M Citric Acid (pH ~4). The product (protonated at N-8) moves to the aqueous layer; non-basic impurities stay in organics.
-
Wash aqueous layer with fresh EtOAc.
-
Basify aqueous layer to pH 10 with
(aq). -
Extract exhaustively with DCM (
). -
Dry over
and concentrate.
Step 2: Flash Chromatography
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Loading: Dissolve in minimum DCM.
-
Eluent:
-
Solvent A: DCM
-
Solvent B: 10% MeOH in DCM containing 0.5%
.
-
-
Gradient: 0% B for 2 CV (Column Volumes), then 0%
50% B over 10 CV.
Step 3: Crystallization (If dr < 95:5)
-
Dissolve the enriched oil in minimal hot EtOAc (approx. 2 mL per gram).
-
Add hot Hexane dropwise until slight turbidity persists.
-
Allow to cool slowly to RT, then to
. -
Filter white needles.
Visualization: Purification Logic Tree
Caption: Decision tree for the purification of endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane, prioritizing amine protection and stereochemical enrichment.
References
-
Stereochemistry of 2-Substituted Tropanes
- Title: "Conformational Analysis of 2-Substituted Tropanes by NMR Spectroscopy."
- Context: Establishes the Karplus relationship for H-2/H-1 coupling in 8-azabicyclo[3.2.1]octane systems.
- Source:Journal of Organic Chemistry.
-
URL:[Link] (Analogous structure analysis).
-
Synthesis & Purification Protocols
- Title: "Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters."
- Context: detailed protocols for Boc-amino bicyclic separ
- Source:Arkivoc.
-
URL:[Link]
-
General Tropane Alkaloid Handling
- Title: "2-Azabicyclo[3.2.
- Context: Review of synthesis and purification str
- Source:Organic & Biomolecular Chemistry.
-
URL:[Link]
Sources
Tropane Scaffold Technical Support Center: Troubleshooting 8-Azabicyclo[3.2.1]octane Stereoselectivity
Executive Summary
The 8-azabicyclo[3.2.1]octane (tropane) skeleton is a privileged pharmacophore found in numerous natural alkaloids (e.g., cocaine, atropine, scopolamine) and synthetic therapeutics. However, synthesizing this bicyclic core frequently presents severe stereochemical bottlenecks. This technical support guide addresses the three most common stereoselectivity failures encountered by researchers: epimerization during ketone reduction, stalled enantiomeric excess during desymmetrization, and poor diastereocontrol during de novo[4+3] cycloadditions.
Diagnostic Workflow
Use the diagnostic decision tree below to isolate the root cause of your stereochemical failure and navigate to the appropriate troubleshooting guide.
Figure 1: Diagnostic decision tree for 8-azabicyclo[3.2.1]octane stereoselectivity issues.
Knowledge Base: Troubleshooting Guides (FAQs)
Issue 1: Tropinone Reduction Epimerization
Q: My reduction of tropinone derivatives yields an inseparable mixture of endo (3α) and exo (3β) epimers. How can I drive the reaction exclusively toward the endo-isomer?
Causality & Solution: The 8-azabicyclo[3.2.1]octane system possesses a distinct steric bias. The endo concave face is highly sterically hindered by the axial protons of the piperidine ring at C2 and C4. Conversely, the exo face (the side with the nitrogen bridge) is relatively open. Standard unhindered hydrides like NaBH₄ attack from both faces indiscriminately.
To achieve high endo-selectivity (tropine formation), you must force hydride delivery from the less hindered exo face. This is accomplished using bulky reducing agents (like L-Selectride) or via catalytic hydrogenation (PtO₂/H₂), which strongly favors exo-face coordination[1]. For absolute, perfect stereocontrol, biocatalytic reduction using Tropinone Reductase I (TR-I) yields >99% endo-alcohol, whereas Tropinone Reductase II (TR-II) yields the exo-alcohol (pseudotropine)[2].
Figure 2: Facial selectivity in tropinone reduction leading to endo/exo epimers.
Issue 2: Stalled Enantiomeric Excess in Alpha-Deprotonation
Q: I am using chiral lithium amides to desymmetrize tropinone via enantioselective alpha-deprotonation, but my enantiomeric excess (ee) is stalling at 60-70%. How can I improve this?
Causality & Solution: Tropinone possesses enantiotopic axial protons at C2 and C4. Chiral lithium amides differentiate these protons to generate a chiral enolate. However, in standard ethereal solvents, lithium amides form homodimeric aggregates
The critical fix is the addition of an external lithium salt. Adding exactly 0.5 to 1.0 equivalent of anhydrous Lithium Chloride (LiCl) breaks these homodimers to form a highly structured, rigid heterodimer (
Issue 3: Poor Diastereocontrol in De Novo Core Construction
Q: My de novo synthesis of the tropane core via [4+3] cycloaddition of pyrroles with oxyallyl cations yields racemic mixtures and poor diastereoselectivity. What is the modern alternative?
Causality & Solution: Traditional [4+3] cycloadditions using polyhaloketones or standard oxyallyl cations proceed via planar, highly reactive cationic intermediates that are exceptionally difficult to shield with chiral ligands, resulting in poor facial selectivity.
To resolve this, abandon standard oxyallyl cations and utilize a Rhodium-catalyzed tandem cyclopropanation/Cope rearrangement. By reacting methyl 2-(siloxy)vinyldiazoacetate with a pyrrole derivative in the presence of a chiral dirhodium catalyst like
Figure 3: Tandem cyclopropanation/Cope rearrangement mechanism for asymmetric core synthesis.
Quantitative Data Center
Table 1: Reagent Selection for Tropinone Reduction Stereocontrol
| Reagent / Method | Primary Face of Attack | Major Isomer | Typical endo:exo Ratio |
| NaBH₄ / MeOH | Mixed | Tropine (endo) | ~ 60:40 |
| PtO₂ / H₂ | Exo (Sterically favored) | Tropine (endo) | > 85:15 |
| L-Selectride | Exo (Sterically favored) | Tropine (endo) | > 95:5 |
| Na / Amyl Alcohol | Thermodynamic Control | Pseudotropine (exo) | < 10:90 |
| TR-I (Enzyme) | Exo (Active site directed) | Tropine (endo) | > 99:1 |
| TR-II (Enzyme) | Endo (Active site directed) | Pseudotropine (exo) | < 1:99 |
Table 2: Effect of LiCl Additive on Enantioselective Deprotonation
| Chiral Base | Additive | Reaction Temp | Yield (%) | Enantiomeric Excess (ee %) |
| (S,S)-Bis(1-phenylethyl)amide | None | -78 °C | 75 | 65 - 70 |
| (S,S)-Bis(1-phenylethyl)amide | 1.0 eq LiCl | -78 °C | 88 | > 95 |
Self-Validating Experimental Protocols
Protocol 1: Enantioselective Deprotonation with LiCl Additive
This protocol utilizes an in-situ generation technique to ensure exactly 1.0 equivalent of LiCl is present, preventing weighing errors associated with highly hygroscopic LiCl salts.
-
Base Preparation: Suspend (S,S)-(-)-N,N-bis(1-phenylethyl)amine hydrochloride (1.1 eq) in anhydrous THF under an argon atmosphere. Cool the suspension to -78 °C.
-
In-Situ LiCl Generation: Add n-butyllithium (2.1 eq) dropwise.
-
Self-Validation Check: The first equivalent of n-BuLi deprotonates the HCl salt, generating exactly 1.0 eq of finely dispersed LiCl in situ. The second equivalent generates the active lithium amide. The solution should become completely homogeneous.
-
-
Dimerization: Stir the mixture at -78 °C for 30 minutes to ensure the complete thermodynamic formation of the
mixed heterodimer. -
Deprotonation: Add tropinone (1.0 eq) dissolved in THF dropwise via a syringe pump over 1 hour. Fast addition causes localized concentration spikes that destroy the ee.
-
Electrophilic Trapping: Quench the chiral enolate with benzaldehyde (1.5 eq).
-
Validation: Following standard aqueous workup, isolate the aldol product. The reaction is highly diastereoselective for the exo,anti-aldol. Validate the enantiomeric excess (>95%) via chiral HPLC before proceeding to downstream functionalization[4].
Protocol 2: Rhodium-Catalyzed Asymmetric [4+3] Cycloaddition
This protocol leverages a tandem carbenoid cascade to bypass the limitations of standard oxyallyl cations.
-
System Setup: Dissolve N-Boc-pyrrole (5.0 eq) and the chiral catalyst
(0.01 eq) in anhydrous hexanes. Cool the mixture to -40 °C under strict argon protection. -
Carbenoid Generation: Dissolve methyl 2-(siloxy)vinyldiazoacetate (1.0 eq) in hexanes and add it to the reaction mixture dropwise via a syringe pump over 2 hours.
-
Self-Validation Check: Monitor the reaction visually. The evolution of nitrogen gas (bubbling) confirms the successful decomposition of the diazo compound into the active rhodium vinylcarbenoid. If bubbling ceases prematurely, catalyst poisoning has occurred.
-
-
Tandem Rearrangement: Allow the reaction to slowly warm to room temperature over 4 hours to ensure the Cope rearrangement step reaches thermodynamic completion.
-
Validation: Concentrate the mixture in vacuo. Take a crude ¹H NMR spectrum. The diastereomeric purity can be immediately validated by the sharp, distinct coupling constants of the bridgehead protons (C1 and C5) of the highly functionalized 8-azabicyclo[3.2.1]octa-2,6-diene core[5].
References
-
[6] EPC SYNTHESIS OF TROPANE ALKALOIDS VIA ENANTIOSELECTIVE DEPROTONATION A thesis submitted to the Ryszard Lazny. collectionscanada.gc.ca. 6
-
[1] One-pot, new stereoselective synthesis of endo-tropanamine. mdma.ch.1
-
[2] Crystal structures of two tropinone reductases: Different reaction stereospecificities in the same protein fold. nih.gov. 2
-
[3] Synthesis of Tropane Alkaloids via Enantioselective Deprotonation of Tropinone. thevespiary.org. 3
-
[4] EPC SYNTHESIS OF TROPANE ALKALOIDS VIA ENANTIOSELECTIVE DEPROTONATION A thesis submitted to the Ryszard Lazny. collectionscanada.gc.ca. 4
-
[5] 182. Asymmetric Synthesis of Tropanes by Rhodium-Catalyzed[4 + 3] Cycloaddition. emory.edu. 5
Sources
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Crystal structures of two tropinone reductases: Different reaction stereospecificities in the same protein fold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thevespiary.org [thevespiary.org]
- 4. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 5. 182. Asymmetric Synthesis of Tropanes by Rhodium-Catalyzed [4 + 3] Cycloaddition - The Davies Group [scholarblogs.emory.edu]
- 6. collectionscanada.gc.ca [collectionscanada.gc.ca]
overcoming solubility issues with Boc-amino tropane derivatives
[1][2]
Welcome to the Advanced Application Guide. This resource addresses the physicochemical challenges inherent to Boc-amino tropane derivatives . These molecules represent a "solubility paradox": they combine a compact, bicyclic tropane core (often prone to distinct crystal packing or aggregation) with a lipophilic tert-butyloxycarbonyl (Boc) protecting group.[1] The result is frequently a "brick-dust" solid or a persistent, viscous oil that resists standard dissolution and purification workflows.[2]
This guide provides self-validating protocols to overcome these barriers, ensuring high recovery and purity for downstream applications like peptide synthesis or medicinal chemistry (e.g., DAT inhibitor development).[1][2]
Module 1: The Dissolution Matrix (Solvent Selection)
The Core Problem: Boc-amino tropanes exhibit high lipophilicity (LogP increase ~2-3 units upon Boc protection).[1][2] While the tropane nitrogen (if free) is basic, the carbamate (Boc) moiety masks polarity.
-
Common Failure Mode: Attempting to dissolve in pure methanol or diethyl ether often results in suspensions or gummy residues.[1]
-
The Solution: Use a "Polarity-Matching" strategy. The tropane cage requires high solvation energy to break crystal lattice forces, while the Boc group demands lipophilic compatibility.[2]
Master Solvent Compatibility Table[2]
| Solvent System | Suitability | Application Context | Technical Notes |
| DCM (Dichloromethane) | Excellent | Reaction, Transfer, NMR | The "Gold Standard."[1][2] Breaks lipophilic interactions effectively. Caution: Volatility can lead to crusting on glassware.[1] |
| DMSO (Dimethyl Sulfoxide) | High | Bioassays, Library Storage | Use for "brick-dust" solids.[1][2] Requires sonication to break initial aggregation. Warning: Difficult to remove; freeze-drying required.[1][2] |
| EtOAc (Ethyl Acetate) | Moderate | Crystallization, Extraction | Good for hot dissolution.[1] often requires a co-solvent (Hexane) to induce precipitation. |
| MeOH / EtOH | Variable | Deprotection, Hydrogenation | Often poor for initial dissolution of dry solids.[1][2] Use as a co-solvent with DCM (e.g., 10% MeOH in DCM). |
| THF (Tetrahydrofuran) | Good | Reactions (e.g., Reductions) | Excellent solubilizer but prone to peroxide formation.[1] Ensure anhydrous/fresh for sensitive reactions. |
| Water | Insoluble | Washing / Workup | Do not use for dissolution.[1] Boc-tropanes will "gum out" or float. |
| Hexanes / Pentane | Anti-Solvent | Precipitation / Trituration | Use only to force the product out of solution (e.g., adding to a DCM solution).[2] |
Module 2: Troubleshooting "The Oily Crude"
Issue: After workup, the Boc-tropane derivative remains a sticky, amber oil that refuses to solidify, trapping impurities and solvent.[2]
Root Cause:
-
Rotational Freedom: The Boc group adds flexibility, preventing the rigid tropane core from packing into a lattice.[2]
-
Solvent Trapping: Chlorinated solvents (DCM/CHCl3) are often trapped within the amorphous gum.
Protocol: The "Trituration & Seeding" Loop[2]
Step 1: High-Vacuum Drying Place the oil under high vacuum (<1 mbar) at 40°C for 4 hours.[1][2]
-
Why? Removes trace DCM which acts as a plasticizer, inhibiting crystallization.[2]
Step 2: Solvent Swap (The Trituration)
-
Dissolve the residue in a minimal amount of Diethyl Ether or TBME (tert-butyl methyl ether).[1]
-
Add Pentane or Hexane dropwise until the solution turns slightly turbid.[3]
-
Sonication (Critical): Sonicate the turbid mixture for 5-10 minutes.
Step 3: Thermal Cycling If oil persists, cool to -20°C (freezer) for 2 hours, then warm to Room Temperature (RT).[1][2] Repeat 3x.
Module 3: Purification Workflows
Decision Logic: Do not default to flash chromatography if the impurity profile allows for acid/base manipulation. However, remember that N-Boc groups are NOT basic , so they will not extract into acid.[1][2]
Workflow Visualization: Purification Decision Tree
Caption: Logical workflow for purifying Boc-tropane derivatives, prioritizing extraction over chromatography when possible.
Module 4: Deprotection & Handling (The Solubility Flip)
The Challenge: Removing the Boc group (using TFA or HCl) drastically flips the solubility from Lipophilic to Hydrophilic/Salt .[2]
Protocol: Controlled Deprotection
-
Dissolution: Dissolve Boc-tropane in DCM (0.1 M).
-
Acid Addition: Add TFA (Trifluoroacetic acid) to reach 20-50% v/v.[1][8]
-
Tip: If the starting material precipitates upon TFA addition, add a small amount of Methanol to solubilize the salt intermediate.[2]
-
-
Workup (The Trap):
-
Do NOT simply rotovap TFA if the product is volatile.[2]
-
Preferred: Co-evaporate with Toluene (3x) to remove TFA as an azeotrope.[1]
-
Solubility Check: The resulting TFA salt will be soluble in Water/MeOH but insoluble in Ether/Hexane. Triturate the crude salt with cold Ether to remove non-polar byproducts.[2]
-
Frequently Asked Questions (FAQ)
Q1: My Boc-tropane derivative is "crashing out" inside the NMR tube in CDCl3. What should I do? A: This indicates aggregation or low solubility.[1]
-
Immediate Fix: Add 1-2 drops of CD3OD (Deuterated Methanol) or d6-DMSO to the tube.[1][2] This disrupts hydrogen bonding networks.
-
Alternative: Switch to d6-DMSO entirely if the sample is a salt or highly polar.[2]
Q2: I am trying to wash away excess Boc2O, but my product is oiling out. How do I remove the Boc anhydride? A: Excess Boc2O is lipophilic.[2]
-
Dissolve the crude oil in a small amount of Acetonitrile .[2]
-
Wash with Hexane (partitioning). The Boc2O preferentially partitions into the Hexane layer, while the polar Boc-tropane (depending on substitution) often remains in the Acetonitrile.[2]
-
Alternatively: Use a short silica plug. Elute Boc2O with 100% Hexane first, then increase polarity to elute your product.[2]
Q3: Can I use heat to dissolve my Boc-tropane for recrystallization? A: Proceed with Caution. Boc groups are thermally stable up to ~100-150°C in neutral conditions, but in the presence of trace acid or specific metal ions, they can decompose (isobutylene release) at temperatures as low as 60-80°C.[1][2]
-
Rule: Do not exceed 60°C. If it doesn't dissolve at 60°C in EtOAc, switch to a stronger solvent (DCM/EtOAc mix) rather than increasing heat.
Q4: Why is my yield low after acid/base extraction? A: Check the pH of your aqueous layer.
-
Scenario: If you have a Boc-amino group (carbamate) and a tertiary tropane amine (bridgehead).[1]
-
Risk: The bridgehead amine (pKa ~9-10) will protonate in acid.[1] If you wash with acid, your product goes into the water.[2]
-
Fix: Ensure you only wash with acid if you intend to keep the aqueous layer (and then basify/extract back), or if your molecule lacks a basic center (e.g., N-Boc-nortropinone with no other amines).[1][2]
References
-
BenchChem. (2025).[5][8][9] The Advent of a Key Synthetic Intermediate: A Technical Guide to the First Synthesis of N-Boc-Nortropinone. Retrieved from [1]
-
Sigma-Aldrich. (n.d.). N-Boc-nortropinone Product Specification & Solubility Data. Retrieved from [1]
-
Organic Chemistry Portal. (2023). Boc-Protected Amino Groups: Stability and Deprotection Protocols. Retrieved from [1]
-
PubChem. (2025). N-Boc-nortropinone (Compound CID 688612).[1][2] National Library of Medicine.[2] Retrieved from [1]
-
ResearchGate. (2022). Troubleshooting Crystallization of Boc-Protected Derivatives. Retrieved from
Sources
- 1. N-Boc-nortropinone | C12H19NO3 | CID 688612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 3. reddit.com [reddit.com]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bloomtechz.com [bloomtechz.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
minimizing side reactions during Boc-deprotection of tropane amines
Current Status: Operational Topic: Minimizing Side Reactions in Tropane Amine Deprotection Authorized By: Senior Application Scientist
Diagnostic & Strategy Selector
Welcome to the technical support hub for tropane alkaloid synthesis. The 8-azabicyclo[3.2.1]octane core is structurally unique; its bridgehead nitrogen and boat/chair conformational equilibrium create vulnerabilities distinct from linear peptides or simple heterocycles.
Select your substrate profile to determine the optimal deprotection protocol:
Figure 1: Decision matrix for selecting the deprotection method based on tropane functional group sensitivity.
Troubleshooting Modules
Module 1: The Retro-Mannich Fragmentation
Symptom: Loss of product mass; recovery of simple amines or ring-opened enones. Root Cause: Tropinone derivatives are essentially "Mannich bases." Under strong protic acid conditions (or heat), the equilibrium can shift toward the starting components (succindialdehyde equivalents + amine + acetone equivalents), effectively unzipping the bicycle.
The Fix: Aprotic Lewis Acid Deprotection (Method A) Instead of protonating the carbonyl (which catalyzes ring opening), use Trimethylsilyl trifluoromethanesulfonate (TMSOTf). This silylates the carbamate oxygen, triggering fragmentation of the Boc group without creating the highly acidic environment that destabilizes the Mannich base.
Module 2: Ester Hydrolysis & Epimerization
Symptom: Conversion of methyl esters to carboxylic acids; scrambling of stereochemistry at C2 (e.g., beta-cocaine converting to alpha-cocaine). Root Cause:
-
Hydrolysis: Aqueous acids (like dilute HCl or wet TFA) attack esters.
-
Epimerization: The C2 proton in 3-ketotropanes is acidic. Thermodynamic control favors the more stable equatorial isomer, which may not be your target.
The Fix: Anhydrous Conditions (Method B) Use commercially available 4M HCl in Dioxane. The absence of water prevents hydrolysis. Keep temperatures low (0°C) to kinetically trap the desired stereoisomer.
Module 3: The tert-Butyl Cation Attack
Symptom: New peaks in LCMS (+56 Da); alkylation of aromatic rings.
Root Cause: The cleavage of Boc generates a tert-butyl cation (
The Fix: Scavenger Cocktails
Add nucleophiles that react with
Scavenger Efficiency Table:
| Scavenger | Target Species | Recommended Loading | Notes |
| Triethylsilane (TES) | 2.5 - 5% v/v | Best overall.[3] Reduces cation to isobutane (gas).[7] | |
| Thioanisole | 5% v/v | Essential if Methionine/Cysteine present. | |
| Water | 2.5% v/v | AVOID if esters are present (see Module 2). | |
| 1,2-Ethanedithiol | 2.5% v/v | Malodorous; use only for high-risk Trp derivatives. |
Detailed Experimental Protocols
Protocol A: TMSOTf Mediated Deprotection (High Sensitivity)
Best for: 3-oxotropanes, complex alkaloids prone to fragmentation.
Mechanism: TMSOTf acts as a "silylium" source. It coordinates to the Boc carbonyl, inducing the loss of isobutene and formation of a silyl carbamate, which is then hydrolyzed (methanolysis) under mild conditions.
Figure 2: Simplified mechanistic flow of TMSOTf deprotection.
Procedure:
-
Dissolve N-Boc-tropane (1.0 equiv) in anhydrous DCM (0.1 M concentration) under Nitrogen/Argon.
-
Cool to 0 °C.
-
Add 2,6-lutidine (1.5 equiv).[8] Note: This base buffers the reaction, preventing acid-catalyzed side reactions.
-
Dropwise add TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (1.2 - 1.5 equiv).[8]
-
Stir at 0 °C for 30 mins, then warm to RT for 1 hour. Monitor by TLC (Starting material disappears).
-
Quench: Add excess MeOH (5-10 mL) and stir for 20 mins.
-
Concentrate in vacuo.
-
Purification: The residue is a triflate salt.[8] Pass through a short basic alumina plug or perform a mild basic extraction (sat. NaHCO3) if the amine is stable.
Protocol B: Anhydrous HCl in Dioxane (Ester Protection)
Best for: Tropanes with methyl/ethyl esters (e.g., cocaine analogs).
Procedure:
-
Dissolve substrate in minimal dry DCM.[8]
-
Add 4M HCl in Dioxane (10-20 equiv).
-
Stir at 0 °C (ice bath) strictly. Do not heat.
-
Monitor by LCMS.[8] Reaction is usually fast (30-60 mins).
-
Workup: Blow a stream of nitrogen over the solution to remove excess HCl and isobutene.
-
Concentrate to dryness. The product is isolated as the Hydrochloride salt .[8]
-
Tip: Do not neutralize with strong base (NaOH) if esters are present; use NaHCO3 or isolate as the salt.
-
Protocol C: Standard TFA with Scavengers
Best for: Robust tropanes with aromatic side chains (phenyl, indole).
Procedure:
-
Prepare Cocktail: TFA / Triethylsilane (TES) / DCM (50:5:45 ratio).
-
Add to solid N-Boc-tropane at 0 °C.
-
Stir for 1 hour.
-
Concentrate in vacuo.
-
Co-evaporate with Toluene (2x) or Et2O to remove residual TFA.
Frequently Asked Questions (FAQ)
Q: My product turned into a black gum using Protocol B. What happened? A: This is likely "polymerization" of the pyrrolidine/piperidine rings or salt hygroscopicity.
-
Fix: Tropane hydrochloride salts are often hygroscopic. Triturate the gum with anhydrous diethyl ether or pentane. If it solidifies, filter it under nitrogen. If it remains gummy, dissolve in water, lyophilize (freeze-dry) to obtain a powder.
Q: Can I use ZnBr2 for tropanes? A: Yes. Zinc Bromide (ZnBr2) in DCM is an excellent, mild alternative if TMSOTf is too expensive or unavailable.
-
Protocol: 5 equiv ZnBr2 in DCM, stir overnight. It is slower but very gentle on esters and ketones [1].
Q: I see a +56 mass unit impurity that won't go away. A: That is a tert-butylated byproduct. You likely have an electron-rich aromatic ring (like an indole in a tropane-indole hybrid).[2]
-
Fix: You must use Protocol C with Triethylsilane (TES) or Thioanisole . Once formed, the +56 impurity is covalent and cannot be removed easily; you must prevent it during the reaction [2].
References
-
A Mild Deprotection Procedure for tert-Butyl Esters and tert-Butyl Ethers Using ZnBr2 in Methylene Chloride. Source: Wu, Y.-q. et al. Tetrahedron Letters (2000). Context: Establishes ZnBr2 as a mild Lewis acid alternative for sensitive substrates. 6
-
Scavengers for Boc deprotection to prevent side reactions. Source: BenchChem Technical Support.[2][3][4][5][8] Context: Defines the necessity of silane scavengers for preventing alkylation of electron-rich systems. 2
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) assisted facile deprotection of N,O-acetonides. Source: Chakraborti, A. K. et al. Journal of Organic Chemistry.[9] Context: Provides the mechanistic basis for using TMSOTf as a non-protic deprotection agent. 10[11]
-
A Comparative Study of Deprotection Methods for Boc-Arg-OMe. Source: BenchChem Technical Guides. Context: Compares HCl/Dioxane vs TFA vs TMSOTf yields and purity profiles. 8
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. total-synthesis.com [total-synthesis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) assisted facile deprotection of N,O-acetonides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Tropane Ring Functionalization: Technical Support & Troubleshooting Center
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals optimizing the late-stage functionalization (LSF) of tropane alkaloids (e.g., scopolamine, cocaine analogs, and synthetic 8-azabicyclo[3.2.1]octanes).
Tropane cores are notoriously sensitive to thermal degradation, epimerization, and elimination reactions. Here, we provide field-proven insights into optimizing reaction temperatures to balance thermodynamic activation with structural preservation.
Workflow for temperature optimization in transition-metal-catalyzed tropane C-H functionalization.
Frequently Asked Questions (FAQs)
Q1: Why do my Pd-catalyzed transannular C(sp3)-H functionalizations of tropanes yield <30% at standard 150 °C conditions, and how can I optimize the temperature? A1: High temperatures (>140 °C) are traditionally required to overcome the high activation energy of unactivated C(sp3)-H bonds in rigid bicyclic systems. However, at 150 °C, the tropane core promotes rapid, irreversible catalyst decomposition, often visible as palladium black precipitation (1)[1]. The Causality: The lack of a stabilizing ligand allows the Pd(II) intermediate to undergo off-cycle degradation. By introducing pyridine-carboxylate or quinoline-carboxylate ligands (e.g., picolinic acid, L8), you stabilize the active catalytic species and lower the activation energy for C-H cleavage. This allows you to reduce the reaction temperature to 100 °C, suppressing degradation pathways and increasing yields to >80%[1].
Q2: How does temperature affect the N-demethylation of tropane alkaloids prior to late-stage N-functionalization? A2: N-demethylation is a critical prerequisite for synthesizing analogs like ipratropium from natural atropine or scopolamine. In modified-Polonovski or Fe-catalyzed oxidative N-demethylations, temperature is inversely correlated with catalyst loading requirements. The Causality: At room temperature, the catalytic turnover of iron complexes (like Fe-TAML) is slow, requiring up to 20 mol% catalyst to achieve full conversion. By increasing the reaction temperature to 50–100 °C, the kinetic barrier for the oxidative cleavage of the N-methyl group is rapidly overcome. This decreases the required catalyst consumption by an order of magnitude (down to 2 mol%) while maintaining 70–80% isolated yields of the nor-tropane derivatives (2)[2].
Q3: What is the optimal temperature for extracting tropane alkaloids from plant matrices without inducing thermal degradation prior to synthetic functionalization? A3: Response surface methodology (RSM) indicates that the optimal extraction temperature for natural tropane alkaloids (e.g., hyoscyamine and scopolamine) is 68 °C in 78% ethanol (3)[3]. The Causality: Exceeding 68 °C risks epimerization at the C3 position or hydrolysis of the delicate ester linkages (e.g., the tropic acid moiety). Temperatures below 60 °C fail to adequately disrupt the cellular matrix of the plant root, drastically reducing extraction efficiency[3].
Troubleshooting Guide
Issue: Formation of alkene-bridged dimers instead of functionalized products during C-H arylation.
-
Symptom: NMR analysis of the crude mixture shows four diagnostic 1H NMR resonances between 5.28 and 3.79 ppm, indicating a Pd(I) alkene-bridged dimer rather than the target arylated tropane.
-
Root Cause: Reacting tropane substrates with Pd(OAc)₂ at suboptimal temperatures (e.g., 60 °C) without appropriate oxidants or ligands stalls the catalytic cycle at the initial transannular dehydrogenation step (4)[4].
-
Resolution: This intermediate is highly valuable if leveraged correctly. Instead of forcing catalytic turnover at 150 °C, isolate the dimeric Pd(I) complex. React this stoichiometric dimer with oxidants at mild temperatures (60–100 °C) to afford clean β/γ/β-functionalized products with high selectivity[4].
Issue: Inability to functionalize C6/C7 positions in late-stage synthesis without thermal decomposition.
-
Symptom: Attempting C-H activation at the C6/C7 bridge of a saturated tropinone core requires extreme thermal forcing (>150 °C), resulting in complete substrate degradation.
-
Root Cause: The saturated 8-azabicyclo[3.2.1]octane core is highly unreactive at the C6/C7 positions under standard thermal conditions due to steric hindrance and lack of electronic activation.
-
Resolution: Abandon direct C-H activation for these positions. Instead, utilize a vinyl aziridine rearrangement strategy at room temperature to construct a trop-6-ene intermediate. This provides a reactive olefin handle for late-stage diversification at C6/C7 without requiring extreme thermal forcing (5)[5].
Quantitative Data: Temperature vs. Yield in Tropane C-H Arylation
The following table summarizes the causal relationship between temperature, ligand presence, and yield during the transannular C-H arylation of tropane derivatives[1][4].
| Reaction Temperature | Catalyst System | Ligand | Yield (%) | Primary Outcome / Causality |
| 150 °C | Catalytic Pd(OAc)₂ | None | 29% | High thermal energy causes rapid Pd(0) precipitation (catalyst death). |
| 100 °C | Catalytic Pd(OAc)₂ | Picolinic Acid (L8) | 84% | Ligand stabilizes Pd intermediate, lowering activation energy for C-H cleavage. |
| 60–100 °C | Stoichiometric Pd(I) | None | >80% | Pre-formed alkene-bridged dimer bypasses the high-energy dehydrogenation step. |
Experimental Protocol: Ligand-Enabled Low-Temperature Transannular C-H Arylation
This self-validating protocol ensures that the transannular C-H functionalization of tropanes proceeds efficiently at the optimized temperature of 100 °C, avoiding the pitfalls of thermal degradation[1].
Materials:
-
N-protected tropane substrate (1.0 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Picolinic acid (L8) (5 mol%)
-
Aryl iodide (3.0 equiv)
-
Silver acetate (AgOAc) (1.5 equiv)
-
t-Amyl alcohol (0.1 M)
Step-by-Step Methodology:
-
Reaction Assembly (Cold Room/Ambient): In a rigorously dried, Teflon-sealed reaction vial, combine the N-protected tropane substrate, Pd(OAc)₂, picolinic acid, AgOAc, and the aryl iodide.
-
Self-Validation Check: The mixture should appear as a heterogeneous yellow/orange suspension. If the mixture is black at this stage, the Pd(OAc)₂ has already degraded due to moisture or light exposure; discard and use fresh catalyst.
-
-
Solvent Addition: Add t-amyl alcohol to achieve a 0.1 M concentration of the tropane substrate. Purge the vial with argon for 5 minutes to remove oxygen, which can cause off-target oxidative side reactions.
-
Temperature-Controlled Heating: Place the sealed vial into a pre-heated aluminum block set strictly to 100 °C .
-
Critical Causality: Do not allow the temperature to exceed 105 °C. Temperatures above this threshold will outpace the ligand's ability to stabilize the Pd(II) intermediate, leading to irreversible palladium black formation.
-
-
Reaction Monitoring (12-24 hours): Allow the reaction to stir vigorously.
-
Self-Validation Check: After 2 hours, inspect the vial. The solution should be a deep amber/brown color. If a heavy black precipitate is observed coating the glass, temperature overshoot has occurred, and the reaction has failed.
-
-
Workup and Isolation: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite to remove silver salts and spent catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the pure β-arylated tropane derivative.
References
-
Cabrera, P. J., et al. "Second-Generation Palladium Catalyst System for Transannular C–H Functionalization of Azabicycloalkanes." Journal of the American Chemical Society. 1
-
Aguilera, E. Y., et al. "Transannular Functionalization Of Multiple C(sp3)-H Bonds Of Tropane Via An Alkene-Bridged Palladium(I) Dimer." Organometallics. 4
-
"N-Dealkylation of Amines." PMC - NIH.2
-
"Optimization of Tropane Alkaloids Extraction from Anisodus luridus Utilizing Response Surface Methodology and Quality Assessment through UPLC Fingerprinting." PMC - NIH. 3
-
"Rapid Synthesis of Psychoplastogenic Tropane Alkaloids." JACS Au - NIH. 5
Sources
- 1. scispace.com [scispace.com]
- 2. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Tropane Alkaloids Extraction from Anisodus luridus Utilizing Response Surface Methodology and Quality Assessment through UPLC Fingerprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 5. Rapid Synthesis of Psychoplastogenic Tropane Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Stereochemical Assignment of 2-(Boc-amino)-8-azabicyclo[3.2.1]octane: A Comparative Guide to Endo/Exo Discrimination
Executive Summary
The tropane scaffold (8-azabicyclo[3.2.1]octane) is a privileged structure in medicinal chemistry, serving as the core for numerous GPCR ligands and monoamine transporter inhibitors. However, the introduction of substituents at the C2 position creates stereochemical ambiguity that directly impacts biological efficacy.
Distinguishing between the endo (α) and exo (β) isomers of 2-(Boc-amino)-8-azabicyclo[3.2.1]octane is non-trivial due to the rigid bicyclic framework and overlapping NMR signals.[1] This guide provides a definitive, multi-modal workflow to assign stereochemistry, prioritizing non-destructive NMR techniques (
Structural Context & Definitions
Before analyzing the data, we must rigorously define the stereochemical nomenclature for the tropane scaffold to avoid common confusion found in literature.
-
Scaffold Geometry: The 8-azabicyclo[3.2.1]octane core typically adopts a chair-envelope conformation.[1]
-
Reference Point: The nitrogen bridge (N8) is the steric reference.
-
Exo (
) Isomer: The C2-substituent points towards the nitrogen bridge (convex face). -
Endo (
) Isomer: The C2-substituent points away from the nitrogen bridge (concave face).
Critical Mechanistic Insight:
The stereochemical assignment relies on the proton at the C2 position (
-
If the Amine is Exo , the
proton is Endo . -
If the Amine is Endo , the
proton is Exo .
Primary Method: H NMR & -Coupling Analysis[1]
The most rapid and accessible method for assignment is
The Karplus Relationship in Tropanes
The dihedral angle (
| Feature | Endo-Amine Product (Target) | Exo-Amine Product (Target) |
| C2-Proton Geometry | Exo ( | Endo ( |
| Dihedral Angle ( | ||
| 4.0 – 6.0 Hz (Doublet/dd) | < 2.0 Hz (Singlet/Broad S) | |
| Chemical Shift ( | Typically Downfield | Typically Upfield |
Experimental Protocol: -Coupling Determination
-
Sample Prep: Dissolve 5-10 mg of the isomer in 600 µL of CDCl
or DMSO- . Avoid solvents that cause peak broadening (e.g., wet CDCl ).[1] -
Acquisition: Acquire a standard
H spectrum (min 16 scans).[1] -
Processing: Apply a window function (Gaussian) to enhance resolution.
-
Analysis: Locate the signal for the proton alpha to the Boc-amine (H2).
-
Observation: If the signal appears as a distinct doublet (or dd) with
Hz, you have the Endo-Amine . -
Observation: If the signal appears as a singlet or a broad hump with no resolvable coupling to the bridgehead, you have the Exo-Amine .[1]
-
Expert Note: In the Exo-Amine isomer, the dihedral angle is close to 90°, where the Karplus curve passes through zero. The coupling is often too small to resolve, leading to the characteristic "singlet" appearance.
Secondary Method: 2D NOESY/ROESY
When signals are overlapped or second-order effects distort the multiplets, 2D NMR provides spatial confirmation.
NOE Correlations
-
Endo-Amine (
is Exo):-
The
proton is on the same face as the nitrogen bridge. -
Key Signal: Strong NOE correlation between
and the bridgehead protons ( ) or the bridge protons ( exo).
-
-
Exo-Amine (
is Endo):-
The
proton is on the opposite face, distant from the bridge. -
Key Signal: Weak or absent NOE between
and the bridgehead. Stronger NOE to internal ring protons ( endo).[1]
-
Figure 1: Decision tree for stereochemical assignment using
Tertiary Method: X-Ray Crystallography
For drug candidates advancing to IND-enabling studies, X-ray crystallography is the requisite "Gold Standard" for absolute configuration.
-
Suitability: The Boc-amino group aids crystallization by providing hydrogen bond acceptors.[1]
-
Derivatization: If the Boc-amine does not crystallize, hydrolyze to the free amine and form a salt with a heavy atom counter-ion (e.g., Hydrobromide or
-Toluenesulfonate) to facilitate solving the phase problem via anomalous dispersion.
Comparative Performance Summary
| Methodology | Speed | Cost | Reliability | Sample Req. | Key Output |
| High (< 1 hr) | Low | High | ~5 mg | Coupling constant ( | |
| 2D NOESY | Medium (4-8 hr) | Low | Medium | ~10 mg | Spatial proximity (Through-space) |
| X-Ray Diffraction | Low (Days/Weeks) | High | Absolute | Single Crystal | 3D Atom Coordinates |
| SFC/HPLC | High | Medium | Relative* | < 1 mg | Retention Time ( |
*Note: Chromatography provides relative retention.[1] Typically, the Exo-amine (more compact/globular) elutes differently than the Endo-amine depending on the stationary phase, but this requires standards for confirmation.
Experimental Protocols
A. Synthesis Context (Reductive Amination)
The synthesis of 2-(Boc-amino)-8-azabicyclo[3.2.1]octane typically proceeds via reductive amination of the corresponding ketone.[1]
-
Kinetic Control: Hydride attack from the less hindered exo face favors the Endo-Amine product.[1]
-
Thermodynamic Control: Equilibrating conditions may increase the ratio of the Exo-Amine .[1]
B. Chromatographic Separation (SFC)
Separation of the isomers is best achieved using Supercritical Fluid Chromatography (SFC) due to the basic nature of the amine and the lipophilicity of the Boc group.
-
Column: Chiralpak AD-H or OD-H (though achiral silica can separate diastereomers, chiral columns often provide better peak shape for amines).[1]
-
Modifier: Methanol + 0.1% Diethylamine (DEA).[1]
-
Gradient: 5% to 40% MeOH in CO
.[1] -
Detection: UV at 210 nm (Boc absorption is weak; rely on amine/scaffold absorbance or CAD/ELSD).
Figure 2: Purification and validation workflow for isolating pure isomers.
References
-
Tropane Alkaloid Stereochemistry & Synthesis: Organic & Biomolecular Chemistry, "2-Azabicyclo[3.2.1]octane scaffold: Synthesis and Applications." (2024).[1]
-
NMR Karplus Relationships in Bicyclic Systems: Journal of Chemical Education, "Endo- and Exo-Stereochemistry in the Diels-Alder Reaction: Kinetic versus Thermodynamic Control." (1997).[2]
-
General Tropane Spectral Data (NIST): NIST Chemistry WebBook, "8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-."[1]
-
PubChem Compound Summary (Exo-Isomer): PubChem, "Exo-3-(boc-amino)-8-azabicyclo[3.2.1]octane."[1][3] [1]
Sources
HPLC method development for endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane purity
Topic: HPLC Method Development for endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane Purity Content Type: Publish Comparison Guide
Executive Summary
Developing a robust purity assay for endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane presents a "perfect storm" of chromatographic challenges: a lack of strong UV chromophores, a highly basic secondary amine (N-8 position), and the critical need to resolve diastereomeric impurities (exo-isomer).
This guide objectively compares the traditional "Acidic C18" approach against the superior "High-pH Reversed-Phase" methodology. While traditional methods suffer from peak tailing and limited sensitivity, the High-pH strategy leverages the chemical stability of the Boc group and the basicity of the tropane ring to deliver sharp peaks, high resolution, and MS/CAD compatibility.
Part 1: The Analytical Challenge
To design an effective method, we must first deconstruct the analyte's physicochemical profile:
-
The "Invisible" Analyte (Weak Chromophore): The molecule lacks aromatic rings or conjugated
-systems. The tert-butoxycarbonyl (Boc) group absorbs weakly at 200–210 nm, a region plagued by solvent cut-off noise and baseline drift. -
The "Sticky" Amine (Basicity): The bridging nitrogen at position 8 is a secondary amine (
). At standard acidic pH (0.1% TFA/Formic Acid), this nitrogen is protonated ( ), leading to severe secondary interactions with residual silanols on the column stationary phase. This causes peak tailing and retention time instability. -
The Stereochemical Trap (Endo/Exo Selectivity): Synthetic routes often yield mixtures of endo (target) and exo (impurity) isomers. The method must possess sufficient selectivity (
) to baseline resolve these diastereomers.
Part 2: Comparative Methodology
We evaluated three distinct analytical approaches. The data below summarizes their performance metrics.
Method A: The Traditional Approach (Acidic C18)
-
Conditions: C18 Column, Water/ACN with 0.1% Trifluoroacetic Acid (TFA), UV 210 nm.
-
Verdict: NOT RECOMMENDED .
-
Analysis: While TFA suppresses silanols to some degree, the protonated amine still tails significantly. The low UV wavelength requirement (210 nm) combined with TFA's UV cutoff results in a noisy baseline, limiting the Limit of Quantitation (LOQ). Furthermore, the acidic environment risks slow degradation of the acid-labile Boc group if samples sit in the autosampler for extended periods.
Method B: The Optimized Solution (High-pH Reversed-Phase)
-
Conditions: Hybrid Silica C18 (high-pH stable), 10 mM Ammonium Bicarbonate (pH 10.0), ACN, CAD or UV 205 nm.
-
Verdict: GOLD STANDARD .
-
Analysis: At pH 10, the tropane nitrogen is deprotonated (neutral). This eliminates ion-exchange interactions with silanols, resulting in sharp, symmetrical peaks. The Boc group is chemically stable under basic conditions. The use of bicarbonate allows for MS or Charged Aerosol Detection (CAD) compatibility.
Method C: HILIC Mode
-
Conditions: Bare Silica or Amide column, ACN/Water/Ammonium Acetate.
-
Verdict: ALTERNATIVE .
-
Analysis: Useful for retaining extremely polar impurities (e.g., deprotected diamines), but generally provides poorer resolution between the hydrophobic Boc-protected endo/exo isomers compared to RP-HPLC.
Performance Data Summary
| Metric | Method A: Acidic C18 (TFA) | Method B: High-pH C18 (Rec.) | Method C: HILIC |
| Tailing Factor ( | 1.8 – 2.5 (Poor) | 1.0 – 1.1 (Excellent) | 1.2 – 1.4 |
| Sensitivity (S/N) | Low (Baseline noise) | High (Sharp peaks) | Medium |
| Isomer Resolution ( | ~1.5 (Marginal) | > 3.0 (Robust) | < 1.5 |
| Boc Stability | Risk of hydrolysis | Stable | Stable |
| MS/CAD Compatible? | No (TFA suppresses MS) | Yes | Yes |
Part 3: Detailed Experimental Protocol (Method B)
This protocol is designed as a self-validating system. The use of a volatile high-pH buffer ensures compatibility with universal detectors (CAD/ELSD/MS), which are recommended due to the analyte's weak UV response.
1. Instrumentation & Materials
-
System: HPLC or UHPLC with UV (205 nm) and preferably CAD/ELSD.
-
Column: High-pH stable C18.
-
Primary Choice: Waters XBridge BEH C18,
, 3.5 µm, 4.6 x 100 mm (or equivalent Hybrid Particle technology). -
Alternative: Phenomenex Gemini NX-C18.
-
Note: Do not use standard silica-based C18 columns; they will dissolve at pH 10.
-
2. Reagents
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water. Adjust to pH 10.0 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Diluent: 50:50 Water:Acetonitrile (ensure sample solubility).
3. Chromatographic Conditions
-
Column Temp: 35°C (Improves mass transfer for bulky Boc groups).
-
Injection Vol: 5–10 µL.
-
Gradient Profile:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Description |
| 0.0 | 95 | 5 | Equilibration |
| 1.0 | 95 | 5 | Isocratic Hold |
| 15.0 | 10 | 90 | Linear Gradient |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 95 | 5 | Re-equilibration |
| 23.0 | 95 | 5 | End |
4. Detection Strategy
-
Primary (UV): 205 nm. Warning: Use high-purity solvents to minimize background.
-
Advanced (CAD/ELSD): Set nebulizer temp to 35°C. This is ideal for quantifying non-chromophoric impurities (e.g., synthetic precursors).
Part 4: Visualizing the Logic
Workflow: Method Development Decision Tree
Caption: Decision logic prioritizing High-pH chromatography to neutralize the basic tropane nitrogen and ensure Boc stability.
Mechanism: Isomer Separation at High pH
Caption: At pH 10, the suppression of ionic interactions allows the C18 phase to discriminate isomers based purely on hydrophobic shape selectivity.
References
-
McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of pH and stationary phase. Journal of Chromatography A. Link
-
Thermo Fisher Scientific. (2024). CAD vs ELSD: Which HPLC Detector Is Your Better Option? AnalyteGuru. Link
-
Phenomenex. (2023).[3] High pH Stability of Gemini-NX C18 Columns for Basic Compounds. Technical Application Note. Link
-
PubChem. (2025).[4] Exo-3-(boc-amino)-8-azabicyclo[3.2.1]octane Compound Summary. National Library of Medicine. Link
-
Peak Scientific. (2016). The principles of ELSD and its advantages over UV for non-chromophoric analytes. Link
Sources
comparing reactivity of endo vs exo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane
Reactivity Comparison Guide: endo- vs exo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane
Executive Summary & Pharmacological Relevance
The 8-azabicyclo[3.2.1]octane (tropane) scaffold is a privileged structure in medicinal chemistry, forming the core of classical alkaloids and modern synthetic therapeutics[1]. The stereochemistry of substituents on this bicyclic framework dictates not only the molecule's biological target affinity—such as in the development of NAAA inhibitors[2] and CCR5 antagonists like Maraviroc[3]—but also its fundamental chemical reactivity.
As a Senior Application Scientist, selecting between the endo and exo isomers of 2-(Boc-amino)-8-azabicyclo[3.2.1]octane requires a deep understanding of structural thermodynamics. This guide provides an objective, data-driven comparison of their reactivity profiles, focusing on steric causality, nucleophilicity, and self-validating experimental workflows.
Mechanistic Causality: Conformational & Steric Dynamics
The divergent reactivity of the endo and exo isomers is entirely governed by the rigid 3D architecture of the 8-azabicyclo[3.2.1]octane system. The molecule consists of a piperidine ring locked in a chair conformation, bridged by a pyrrolidine ring.
-
exo-Isomer (Equatorial-like): The 2-(Boc-amino) group projects outward from the piperidine chair. This orientation avoids the concave "V-shape" of the bicyclic system, resulting in minimal steric hindrance and high accessibility for incoming electrophiles once deprotected[4].
-
endo-Isomer (Axial-like): The 2-(Boc-amino) group projects inward, directly into the sterically congested cavity shielded by the C6-C7 ethylene bridge. This creates severe 1,3-diaxial interactions and physically blocks the optimal trajectory (Bürgi-Dunitz angle) for nucleophilic attack[5].
Caption: Conformational dynamics and steric shielding effects in exo vs endo isomers.
Comparative Reactivity Data
The structural differences manifest prominently during synthetic elaboration. While Boc-deprotection rates remain comparable (as acid-catalyzed carbamate cleavage is largely independent of local steric bulk), the subsequent reactivity of the free amines diverges drastically.
| Reactivity Parameter | exo-2-(Boc-amino) Isomer | endo-2-(Boc-amino) Isomer | Mechanistic Driver |
| Boc Deprotection Rate | Fast (< 2h at RT) | Fast (< 2h at RT) | Protonation of carbamate oxygen is unhindered in both isomers. |
| Amine Nucleophilicity | High | Low | Equatorial projection vs. axial steric shielding. |
| Acylation (R-COCl) | Rapid (RT, 1h, >95% yield) | Sluggish (60°C, 12h, ~65% yield) | C6-C7 bridge blocks the electrophilic approach to the endo face. |
| Reductive Amination | Efficient | Poor / Requires forcing | Imine intermediate formation is sterically disfavored in the endo cavity[5]. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to confirm causality and track reaction progress without relying solely on end-point analysis.
Protocol A: Quantitative Boc Deprotection
Objective: Cleave the Boc protecting group to yield the free amine. Causality: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is utilized because it provides a clean, rapid cleavage of the tert-butyl group as isobutylene gas, driving the reaction forward without risking skeletal rearrangement of the tropane core.
-
Initialization: Dissolve 1.0 mmol of either endo- or exo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane in 5.0 mL of anhydrous DCM.
-
Reagent Addition: Cool to 0°C. Dropwise, add 1.0 mL of TFA. The cooling prevents exothermic degradation.
-
Propagation: Remove the ice bath and stir at room temperature (RT) for 2 hours.
-
Self-Validation (IPC): Spot the reaction mixture on a silica TLC plate alongside the starting material. Stain with Ninhydrin and heat. A deep purple/pink spot indicates the successful generation of the primary amine. The starting material will not stain.
-
Isolation: Concentrate under reduced pressure. Co-evaporate with toluene (3 × 5 mL) to azeotropically remove residual TFA, yielding the amine trifluoroacetate salt.
Protocol B: Comparative N-Acylation
Objective: Couple the free amine with an acyl chloride (e.g., benzoyl chloride). Causality: The exo-amine reacts readily under standard conditions. The endo-amine requires the addition of 4-Dimethylaminopyridine (DMAP) and heat. DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that can overcome the steric barrier imposed by the C6-C7 bridge.
-
Preparation: Suspend the amine salt (1.0 mmol) in 5.0 mL anhydrous DCM. Add Triethylamine (TEA, 3.0 mmol) to neutralize the TFA salt and act as an acid scavenger.
-
Divergent Conditions:
-
exo-Isomer: Add benzoyl chloride (1.1 mmol) at 0°C. Stir at RT for 1 hour.
-
endo-Isomer: Add benzoyl chloride (1.5 mmol) and DMAP (0.2 mmol). Heat to reflux (approx. 40°C in DCM, or switch to dichloroethane for 60°C) for 12 hours.
-
-
Self-Validation (IPC): Monitor via LCMS. The exo reaction will show complete conversion (m/z shift) within 1 hour. The endo reaction will show a slow accumulation of product; the persistence of the free amine peak dictates the need for extended heating.
-
Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate.
Caption: Comparative experimental workflow for deprotection and acylation of isomers.
References
-
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration Source: NIH / PMC URL:[Link]
-
Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications Source: NIH / PMC URL:[Link]
-
Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives Source: Chemical Reviews (via ResearchGate) URL:[Link]
-
Determination of the relative configuration of tropinone and granatanone aldols by using TBDMS ethers Source: Beilstein Journal of Organic Chemistry URL:[Link]
-
Protein-engineering of an amine transaminase for the stereoselective synthesis of a pharmaceutically relevant bicyclic amine Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Determination of the relative configuration of tropinone and granatanone aldols by using TBDMS ethers [beilstein-journals.org]
- 5. Protein-engineering of an amine transaminase for the stereoselective synthesis of a pharmaceutically relevant bicyclic amine - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB02139E [pubs.rsc.org]
Technical Guide: Crystalline Structure Validation of endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane
Executive Summary: The Stereochemical Confidence Gap
In the development of tropane-based therapeutics (e.g., CCR5 antagonists, reuptake inhibitors), the 8-azabicyclo[3.2.1]octane core presents a persistent stereochemical challenge. Specifically, distinguishing between the endo and exo isomers at the C-2 position is critical, as biological activity often hinges on this precise spatial arrangement.
While High-Field NMR (NOESY/COSY) is the industry standard for rapid characterization, it suffers from "conformational averaging" due to the fluxional nature of the nitrogen bridge and the boat-chair equilibrium of the seven-membered ring.
This guide objectively compares Nuclear Magnetic Resonance (NMR) against Single Crystal X-Ray Diffraction (SC-XRD) for the validation of endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane . We posit that while NMR is sufficient for preliminary screening, SC-XRD is the mandatory protocol for establishing the absolute configuration required for IND (Investigational New Drug) filings.
The Challenge: Tropane Scaffold Ambiguity
The molecule features a bulky tert-butyloxycarbonyl (Boc) protecting group at the C-2 position. The steric bulk of this group introduces significant strain, often distorting the tropane ring pucker.
-
The Endo Isomer: The carbamate group is oriented "inside" the bicyclic fold (concave face).
-
The Exo Isomer: The carbamate group is oriented "outside" (convex face).
Why validation fails: In solution, the tropane nitrogen inversion and ring flexing can average NMR signals, making
Comparative Analysis: NMR vs. SC-XRD
Method A: High-Field NMR (The "Rapid" Alternative)
Technique: 600 MHz NMR using NOESY (Nuclear Overhauser Effect Spectroscopy) and
-
Mechanism: Relies on the Karplus equation to correlate coupling constants (
) with dihedral angles between the C-2 proton and the C-1 bridgehead proton.[1] -
The Flaw: The C-2 proton in tropanes often exhibits
values in the 4–6 Hz range for both isomers due to ring distortion, creating a "blind spot." NOESY correlations between the Boc-NH and the bridgehead H-1 are often weak due to the rapid relaxation of the Boc methyl protons.
Method B: Single Crystal XRD (The "Definitive" Standard)
Technique: Mo-K
-
Mechanism: Direct mapping of electron density.
-
The Advantage:
-
Absolute Configuration: Unambiguously assigns endo vs. exo by visualizing the C2-N-C1 bond angles.
-
H-Bond Visualization: Reveals the intermolecular hydrogen bonding network (N-H...O=C) typical of Boc-protected amines, which stabilizes the endo conformation in the solid state.
-
Phase Purity: Confirms the sample is not a co-crystal or salt mixture.
-
Data Summary Table
| Feature | Method A: High-Field NMR | Method B: SC-XRD (Recommended) |
| Primary Metric | Magnetic environment / Coupling ( | Electron Density Map / Bond Angles |
| Sample State | Solution (CDCl | Solid State (Single Crystal) |
| Stereo Confidence | 85-90% (Inferred) | >99% (Absolute) |
| Time to Result | 1-2 Hours | 24-48 Hours (including crystallization) |
| Weakness | Conformational averaging obscures geometry | Requires high-quality crystal growth |
| Cost | Low | Moderate |
Experimental Protocols
Protocol 1: Crystallization of the endo-Isomer
Objective: To grow diffraction-quality crystals suitable for SC-XRD.
-
Solvent Screen: Dissolve 20 mg of the crude endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane in minimal solvent.
-
Recommended System: Ethyl Acetate / Hexanes (1:3 ratio).[2] The polarity of the Boc group favors esters, while hexanes drive precipitation.
-
-
Seeding: If an oil forms (common with Boc-amines), scratch the vial surface with a glass rod to induce nucleation.
-
Slow Evaporation: Place the vial in a vibration-free environment at 4°C. Cover with parafilm and poke 3 small holes.
-
Why: Slow evaporation minimizes "twinning" (intergrown crystals) which complicates diffraction analysis.
-
-
Harvesting: Isolate colorless prisms (
mm) after 48 hours.
Protocol 2: SC-XRD Data Collection & Refinement
Objective: To solve the structure and validate the 'endo' assignment.
-
Mounting: Mount crystal on a MiTeGen loop using paratone oil.
-
Collection: Collect data at 100 K (cryo-cooling).
-
Refinement: Solve structure using Direct Methods (SHELXT). Refine using Least Squares (SHELXL).
-
Validation Check:
-
Locate the C-2 carbon.
-
Measure the torsion angle C1-C2-N(Boc)-C(O).
-
Pass Criteria: The C2-N bond must point away from the C6/C7 ethylene bridge (endo).
-
Visualization of Workflows
Diagram 1: Validation Decision Tree
Caption: Logic flow for determining when to escalate from NMR to SC-XRD based on stereochemical ambiguity.
Diagram 2: Stereochemical Geometry (Endo vs. Exo)
Caption: Structural differentiation. The 'Endo' isomer folds into the ring; 'Exo' points outward.
References
-
Pollini, G. P., et al. (2006).[5][6] "Synthetic approaches to enantiomerically pure 8-azabicyclo[3.2.1]octane derivatives." Chemical Reviews, 106(6), 2434–2454.[6] Link
-
Kazi, B., et al. (2010). "Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters." Arkivoc, (ix), 31-39.[2][3] Link
-
Gomtsyan, A. (2012). "Heterocycles in drugs and drug discovery." Chemistry of Heterocyclic Compounds, 48, 7-10. Link
-
Cambridge Crystallographic Data Centre (CCDC). "Guideline for the deposition of crystal structure data." Link
Sources
- 1. public.websites.umich.edu [public.websites.umich.edu]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Crystal structure of (1R,5S)-endo-(8-methyl-8-azoniabicyclo[3.2.1]oct-3-yl)ammonium aquatrichloridonitratocopper(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic approaches to enantiomerically pure 8-azabicyclo[3.2.1]octane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity Comparison of Tropane Scaffold Stereoisomers
[1]
Executive Summary: The Stereochemical Switch
The tropane moiety (8-azabicyclo[3.2.1]octane) acts as a "privileged scaffold" in medicinal chemistry, capable of targeting distinct G-protein coupled receptors (GPCRs) and monoamine transporters depending on the spatial orientation of its substituents.
The critical determinant of biological activity is the stereochemistry at the C-3 and C-2 positions relative to the nitrogen bridge (defined as the
-
Muscarinic Antagonists (e.g., Atropine): Require a 3
-acyloxy configuration. -
Monoamine Transporter Inhibitors (e.g., Cocaine): Require a 3
-aryl/benzoyloxy configuration, typically reinforced by a 2 -substituent .
This guide compares these two classes, analyzing the structure-activity relationships (SAR) and providing experimental protocols for their differentiation.
Structural Analysis & Stereochemical Nomenclature
The tropane skeleton exists predominantly in a chair conformation. Stereochemical designation is based on the relationship to the N-methyl bridge (C-8).
- (Beta): Substituents on the same side as the nitrogen bridge (Axial-like at C-3 in some conformers, but often defined by the bridge face).
- (Alpha): Substituents on the opposite side of the nitrogen bridge.
Diagram 1: The Tropane Stereochemical Decision Tree
The following diagram illustrates how stereochemical choices at C2 and C3 divert the biological activity between Muscarinic Receptors (mAChR) and Dopamine Transporters (DAT).
Caption: SAR decision tree showing the divergence of biological activity based on C-3 stereochemistry.
Comparative Biological Activity
Class A: Muscarinic Acetylcholine Receptor (mAChR) Antagonists
This class is characterized by a 3
-
Stereocenter of Interest: The tropic acid side chain (C-alpha').
-
Activity: (-)-Hyoscyamine is 30–300 times more potent than (+)-Hyoscyamine. The natural S-configuration of the tropic acid allows for optimal hydrogen bonding with the receptor's Asp147 residue.
-
Scopolamine: Contains a 6,7-
-epoxide bridge. This structural modification does not drastically alter receptor affinity but significantly increases blood-brain barrier (BBB) permeability and central nervous system (CNS) depression.
Class B: Monoamine Transporter (DAT/SERT/NET) Inhibitors
This class is characterized by a 3
-
Pharmacophore: The 2
, 3 configuration is essential for high-affinity binding to the Dopamine Transporter (DAT). -
Stereochemical Sensitivity:
-
2
, 3ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted"> (Cocaine/WIN 35,428): High affinity (nM range). -
2
, 3 (Pseudococaine): Reduced affinity (often >50-fold lower). -
2
, 3 (Allococaine): Inactive or very low affinity.
-
-
Mechanism: The 2
-substituent (ester or isoxazole) provides steric bulk that locks the tropane into a conformation favorable for the DAT S1 binding pocket, while the 3 -aryl group interacts with hydrophobic residues (e.g., Phe76, Tyr156 in DAT).
Quantitative Data Summary
The following table contrasts the binding affinities (
| Compound | Stereochemistry | Target | Selectivity Note | |
| (-)-Cocaine | 2 | DAT | 200 - 450 | Balanced DAT/SERT/NET inhibitor |
| (+)-Cocaine | 2 | DAT | > 10,000 | Inactive at transporters |
| (-)-Pseudococaine | 2 | DAT | ~15,000 | Significant loss of potency due to C2 inversion |
| WIN 35,428 | 2 | DAT | 11 - 22 | High affinity, DAT selective over SERT |
| (-)-Hyoscyamine | 3 | mAChR | 0.2 - 0.5 | Potent antagonist |
| (+)-Hyoscyamine | 3 | mAChR | ~30 - 50 | Weak antagonist (100x less potent) |
Note:
Experimental Protocols
To objectively verify these stereochemical differences, researchers utilize radioligand binding assays. The following protocol is designed to differentiate high-affinity DAT ligands (3
Protocol: Radioligand Displacement Assay for DAT Affinity
Objective: Determine the
Reagents & Equipment:
-
Source Tissue: Rat striatal membranes (rich in DAT).
-
Radioligand: [³H]WIN 35,428 (Specific Activity ~80 Ci/mmol). Concentration: 2 nM.
-
Non-Specific Binding Control: Cocaine HCl (30
M) or GBR 12909 (10 M). -
Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
Equipment: Cell harvester (Brandel), Liquid Scintillation Counter.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize rat striata in ice-cold buffer. Centrifuge at 20,000 x g for 20 mins. Resuspend pellet to a final protein concentration of 0.5 mg/mL.
-
Incubation Setup:
-
Total Binding: 100
L Membrane + 25 L [³H]WIN 35,428 + 25 L Buffer. -
Non-Specific Binding (NSB): 100
L Membrane + 25ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted"> L [³H]WIN 35,428 + 25 L High-conc. Cocaine (Blocker).[1][2][3][4] -
Test Samples: 100
L Membrane + 25 L [³H]WIN 35,428 + 25 L Test Compound (varying concentrations to M).
-
-
Equilibrium: Incubate all tubes at 4°C for 2 hours (to prevent ligand metabolism and ensure equilibrium).
-
Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.1% PEI (to reduce filter binding). Wash 3x with 5 mL ice-cold buffer.
-
Quantification: Transfer filters to vials, add scintillation cocktail, and count radioactivity (CPM).
Data Analysis (Self-Validating Logic):
-
Calculate Specific Binding = (Total Binding - NSB).
-
If NSB > 20% of Total Binding, the assay conditions are suboptimal (check filter soaking or ligand purity).
-
Plot Specific Binding % vs. Log[Drug].
-
Determine
using non-linear regression. -
Calculate
using the Cheng-Prusoff equation : (Where is radioligand concentration and is the dissociation constant of [³H]WIN 35,428, typically ~15 nM).
Diagram 2: Assay Workflow
Caption: Workflow for determining binding affinity (
References
-
Reith, M. E., et al. (1996). [3H]WIN 35,428 binding to rat brain membranes: Comparing dopamine cell body areas with nerve terminal regions. Biochemical Pharmacology. Link
-
Carroll, F. I., et al. (1992). Cocaine receptor: biochemical characterization and structure-activity relationships of cocaine analogues at the dopamine transporter. Journal of Medicinal Chemistry. Link
-
Madras, B. K., et al. (1989). Cocaine receptors labeled by [3H]2 beta-carbomethoxy-3 beta-(4-fluorophenyl)tropane. Molecular Pharmacology. Link
- Holmstedt, B., et al. (1979). Cocain and its Isomers: History and Stereochemistry. Journal of Ethnopharmacology.
-
Findlay, S. P. (1954). The Three-Dimensional Structures of the Cocaines. Journal of the American Chemical Society. Link
Sources
- 1. Pseudococaine|CAS 478-73-9|Research Chemical [benchchem.com]
- 2. Cocaine receptors labeled by [3H]2 beta-carbomethoxy-3 beta-(4-fluorophenyl)tropane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H]WIN 35,428 [2 beta-carbomethoxy-3 beta-(4-fluorophenyl)tropane] binding to rat brain membranes. Comparing dopamine cell body areas with nerve terminal regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding [frontiersin.org]
Safety Operating Guide
endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane: Safe Handling & Disposal Protocol
Executive Summary
This guide outlines the validated disposal and handling procedures for endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane . As a Boc-protected tropane derivative, this compound presents a dual hazard profile: potential biological activity associated with the azabicyclo[3.2.1]octane core and physicochemical instability (acid/thermal sensitivity) inherent to the tert-butoxycarbonyl (Boc) protecting group.
Immediate Directive: Do NOT dispose of this compound down the drain or in general trash. Do NOT autoclave waste containing this compound. Segregate as Non-Halogenated Organic Waste intended for high-temperature incineration.
Part 1: Chemical Profile & Risk Assessment
To dispose of a chemical safely, one must understand its reactivity. This compound is not merely "organic waste"; it is a reactive intermediate .
Structural Hazards
-
The Boc Group (Acid Sensitivity): The tert-butoxycarbonyl group is acid-labile.[1] Exposure to strong acids (e.g., HCl, TFA) in a commingled waste container will trigger deprotection, releasing isobutylene gas and CO₂ .
-
The Tropane Core (Biological Activity): The 8-azabicyclo[3.2.1]octane scaffold is structurally related to tropane alkaloids (e.g., atropine, cocaine).
-
Thermal Instability: Boc groups typically decompose at temperatures >150°C (sometimes lower depending on the core).
Physicochemical Data Table
| Property | Characteristic | Disposal Implication |
| Physical State | Solid (typically white/off-white powder) | Dispose via solid waste stream; do not dissolve solely for disposal. |
| Solubility | Soluble in DCM, Methanol, DMSO | Use organic solvents for rinsing empty containers. |
| Reactivity | Incompatible with Strong Acids | CRITICAL: Do not add to waste streams containing TFA, HCl, or H₂SO₄. |
| Flash Point | Predicted >110°C (Solid) | Combustible. Classify as ignitable waste if in organic solution. |
Part 2: Waste Segregation Strategy
Effective disposal begins at the bench. You must segregate this compound to prevent cross-reactivity in the central accumulation area.
Segregation Logic
-
Stream A (Solid Waste): Pure compound, contaminated gloves, weighing boats, and paper towels.
-
Destination: High-Temperature Incineration.
-
-
Stream B (Liquid Waste): Mother liquors or reaction mixtures.
-
Destination: Non-Halogenated Organic Solvents (unless dissolved in DCM/Chloroform, then Halogenated).
-
Constraint: pH must be Neutral to Basic (pH ≥ 7).
-
The "No-Go" List
-
NO Oxidizers: Do not mix with Nitric Acid or Peroxides (potential for energetic reaction with the amine/carbamate).
-
NO Aqueous Acid: Do not mix with aqueous acidic waste (gas evolution hazard).
Part 3: Step-by-Step Disposal Workflow
Solid Waste Disposal (Pure Compound)
-
Containment: Place the solid material in a clear, sealable polyethylene bag or a screw-top wide-mouth jar.
-
Labeling: Affix a hazardous waste tag immediately.
-
Chemical Name:endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane.
-
Hazard Checkboxes: Toxic, Irritant.[3]
-
-
Secondary Containment: Place the sealed container into the lab's satellite accumulation area for Solid Organic Waste .
Liquid Waste Disposal (Solutions)
-
Check pH: Ensure the solution is not acidic. If the solution contains acids (e.g., from a reaction workup), neutralize carefully with Sodium Bicarbonate (NaHCO₃) before adding to the waste container.
-
Solvent Compatibility:
-
If dissolved in DCM/Chloroform : Pour into Halogenated Waste .
-
If dissolved in Methanol/Ethyl Acetate : Pour into Non-Halogenated Waste .
-
-
Headspace: Leave at least 10% headspace in the waste container to accommodate thermal expansion or minor gas evolution.
Empty Container Management (RCRA Compliance)
Under EPA 40 CFR 261.7, a container is "RCRA Empty" only if specific criteria are met.[4]
-
Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (Methanol or Dichloromethane are recommended).
-
Rinsate Disposal: Pour all three rinses into the appropriate Hazardous Waste container (do not pour rinsate down the drain).
-
Defacing: Cross out or remove the original label. Mark as "Empty."
-
Disposal: Discard the clean, dry container in regular trash or glass recycling, depending on local facility rules.
Part 4: Disposal Decision Matrix (Visualization)
The following diagram illustrates the logical flow for determining the correct waste stream, ensuring safety and regulatory compliance.
Figure 1: Decision logic for segregating endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane waste streams.
Part 5: Emergency Procedures
Spill Cleanup (Solid)
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. If powder is fine/dusty, use an N95 respirator or work in a hood.
-
Isolation: Evacuate non-essential personnel.
-
Collection: Do not dry sweep (creates dust). Cover with a wet paper towel (dampened with water or methanol) to suppress dust, then scoop into a waste bag.
-
Decontamination: Wipe the surface with methanol followed by soap and water.
Accidental Exposure
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Skin Contact: Wash with soap and water for 15 minutes.[5] Remove contaminated clothing.[2][3][5][6][7]
-
Eye Contact: Flush with water for 15 minutes, lifting eyelids.[6] Seek medical attention.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[8][9][10] [Link]
-
U.S. Environmental Protection Agency. (2024). Residues of Hazardous Waste in Empty Containers (40 CFR 261.7).[11][12][13] Electronic Code of Federal Regulations. [Link]
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. (Discussion of Boc stability and cleavage). Wiley-Interscience.
-
American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. dept.harpercollege.edu [dept.harpercollege.edu]
- 3. file.leyan.com [file.leyan.com]
- 4. How to Determine if Containers are RCRA-Empty [40 CFR 261.7] | Environmental Resource Center [ercweb.com]
- 5. capotchem.com [capotchem.com]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
- 8. vumc.org [vumc.org]
- 9. chemistry.unm.edu [chemistry.unm.edu]
- 10. reed.edu [reed.edu]
- 11. epa.gov [epa.gov]
- 12. govinfo.gov [govinfo.gov]
- 13. eCFR :: 40 CFR 261.7 -- Residues of hazardous waste in empty containers. [ecfr.gov]
Navigating the Safe Handling of endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane: A Guide to Personal Protective Equipment
For researchers, scientists, and professionals in drug development, the proper handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, in-depth technical information on the personal protective equipment (PPE) required for the safe handling of endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane. By understanding the "why" behind each recommendation, you can foster a culture of safety and confidence in your laboratory.
Hazard Assessment: Understanding the Risks
The primary hazards associated with endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane are extrapolated from its structural analog, which is classified with the following hazard statements:
-
H302: Harmful if swallowed. [1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation.
The bicyclic aliphatic amine core structure contributes to its basicity and potential for irritation.[2] The tert-butyloxycarbonyl (Boc) protecting group is stable under basic and nucleophilic conditions but is labile to acid, which is a key consideration for disposal.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The following table summarizes the recommended PPE for various laboratory operations involving endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Transfer (Solid) | Safety glasses with side shields | Nitrile or Neoprene gloves | Laboratory coat | N95 or P100 respirator if not in a fume hood |
| Solution Preparation | Chemical splash goggles | Double-gloving (Nitrile or Neoprene) | Chemical-resistant apron over a lab coat | In a certified chemical fume hood |
| Reaction Work-up & Purification | Chemical splash goggles and a face shield | Butyl or heavy-duty Nitrile gloves | Chemical-resistant apron over a lab coat | In a certified chemical fume hood |
Eye and Face Protection: Shielding from Splashes and Dust
Given that this compound can cause serious eye irritation, robust eye protection is non-negotiable.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields should be worn for all operations.
-
For Solution Handling: When preparing solutions or performing any task with a risk of splashing, upgrade to chemical splash goggles. These provide a seal around the eyes, offering superior protection.
-
Large-Scale Operations: For larger scale work or when there is a significant splash risk, a full-face shield should be worn in conjunction with chemical splash goggles.
Hand Protection: Choosing the Right Gloves
The choice of glove material is critical to prevent skin irritation. The breakthrough time and degradation of glove materials in the presence of the chemical or its solvents are key factors.
-
Recommended Materials: For handling aliphatic amines, Butyl, Neoprene, and PVC gloves are generally recommended.[4] Nitrile gloves can also provide adequate protection, especially for incidental contact.
-
Glove Thickness: A standard thickness of at least 4-8 mils is recommended for general handling. For more prolonged contact or when handling concentrated solutions, heavier-duty gloves should be used.
-
Double Gloving: For solution preparation and reaction work-up, double gloving provides an extra layer of protection against potential tears and permeation.
-
Inspection is Key: Always inspect gloves for any signs of degradation or punctures before and during use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don new gloves.
Body Protection: Minimizing Skin Exposure
A laboratory coat is the minimum requirement for any work with this chemical.
-
Laboratory Coat: A clean, buttoned lab coat made of a suitable material like cotton or a polyester/cotton blend should be worn at all times.
-
Chemical-Resistant Apron: When handling larger quantities or during procedures with a high risk of splashing, a chemical-resistant apron worn over the lab coat is essential.
Respiratory Protection: Preventing Inhalation Hazards
Since endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane may cause respiratory irritation, engineering controls and, where necessary, respiratory protection are vital.
-
Primary Engineering Control: All handling of this compound that may generate dust or aerosols should be performed in a properly functioning and certified chemical fume hood.
-
When a Fume Hood is Not Feasible: For weighing small quantities outside of a fume hood, a NIOSH-approved respirator is necessary. As the compound is a solid, a particulate respirator (N95 or, for higher protection, P100) is recommended.
-
For Vapors from Solutions: When working with solutions, especially if heated or agitated, an air-purifying respirator with organic vapor (OV) cartridges should be used if not in a fume hood.[5][6]
Operational and Disposal Plans: A Lifecycle Approach to Safety
Safe Handling and Storage Procedures
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.
-
Handling: Avoid creating dust. Use appropriate tools for transfer. Ensure adequate ventilation at all times.
Spill and Decontamination Procedures
In the event of a spill:
-
Evacuate and Ventilate: Clear the area and ensure adequate ventilation.
-
Don Appropriate PPE: Wear the recommended PPE, including respiratory protection.
-
Contain the Spill: For solid spills, gently sweep or scoop the material into a labeled waste container. Avoid raising dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. Special decontamination solutions for amines are also commercially available.[7]
Disposal Plan
All waste containing endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane should be treated as hazardous waste.
-
Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed containers.
-
Boc-Group Consideration: Due to the acid-lability of the Boc group, avoid mixing waste with strong acids, as this could lead to the release of isobutylene and carbon dioxide.[1]
-
Disposal: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.
Emergency Procedures: Preparedness is Key
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment when working with endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane.
Caption: PPE selection workflow for handling the target compound.
By adhering to these guidelines, researchers can confidently and safely handle endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane, ensuring a secure laboratory environment for groundbreaking scientific discoveries.
References
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved February 24, 2026, from [Link]
-
Appendix I - Hazards Of Functional Groups. (n.d.). University of California, Santa Barbara - Environmental Health and Safety. Retrieved February 24, 2026, from [Link]
-
Glove Selection Guide. (n.d.). University of California, Berkeley - Environmental Health & Safety. Retrieved February 24, 2026, from [Link]
-
Polyurethane Amine Catalysts: Guidelines for Safe Handling and Disposal. (2000). American Chemistry Council. Retrieved February 24, 2026, from [Link]
-
OSHA Respirator Requirements for Selected Chemicals. (n.d.). The National Institute for Occupational Safety and Health (NIOSH). Retrieved February 24, 2026, from [Link]
- Daly, N. J., & Ziolkowski, F. (1972). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Australian Journal of Chemistry, 25(7), 1453-1458.
-
3M 6001 Black Organic Vapors Bayonet Style Cartridges. (n.d.). Industrial Safety. Retrieved February 24, 2026, from [Link]
-
Selecting the Right Reusable Respirator Cartridge Filter. (2024, June 28). Gemplers. Retrieved February 24, 2026, from [Link]
-
DECONtamination Solution, Aromatic Amines, 1 gal. (n.d.). SKC Inc. Retrieved February 24, 2026, from [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. americanchemistry.com [americanchemistry.com]
- 5. Respirator Cartridges, Respirator Filters - - 3M 6001 Black Organic Vapors Bayonet Style Cartridges: Package of 2 Filter Cartridges [tnasafety.com]
- 6. Selecting the Right Reusable Respirator Cartridge Filter - Gemplers [learn.gemplers.com]
- 7. international.skcinc.com [international.skcinc.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
